molecular formula C6H13Cl2N3 B1522066 1-ethyl-3-methyl-1H-pyrazol-4-amine CAS No. 947763-34-0

1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B1522066
CAS No.: 947763-34-0
M. Wt: 198.09 g/mol
InChI Key: BUTOBTHSCSCHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-9-4-6(7)5(2)8-9/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEDVSWPSZQPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Properties of 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of 1-ethyl-3-methyl-1H-pyrazol-4-amine and its common salt form. Due to the limited availability of specific experimental data for the free base in peer-reviewed literature and public databases, this document also furnishes detailed, standard experimental protocols for the determination of key physical properties such as melting point, boiling point, and solubility, which are applicable to this and similar amine compounds. These methodologies are intended to equip researchers with the necessary procedures to ascertain these properties in a laboratory setting.

Core Physical Properties

Table 1: Physical Properties of this compound and its Dihydrochloride (B599025) Salt

PropertyValueCompound FormSource
Molecular Formula C₆H₁₁N₃Free Base-
Molecular Weight 125.17 g/mol Free Base-
Physical Form SolidDihydrochloride Salt[1]
Molecular Formula C₆H₁₃Cl₂N₃Dihydrochloride Salt[1]
Molecular Weight 198.09 g/mol Dihydrochloride Salt[1]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of solid amines like this compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property. For an amine, this can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

  • Approximate Melting Point: A rapid heating run is performed to determine an approximate melting range.

  • Accurate Melting Point: A fresh sample is prepared and the apparatus is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Workflow for Melting Point Determination

Workflow for Melting Point Determination of a Solid Amine cluster_prep Sample Preparation cluster_measurement Melting Point Measurement A Obtain dry solid amine B Finely powder the solid A->B C Pack into capillary tube (2-3 mm height) B->C D Place capillary in melting point apparatus C->D E Perform rapid heating to find approximate melting range D->E F Prepare new sample E->F G Heat to 20°C below approximate range F->G H Heat slowly (1-2°C/min) G->H I Record temperature at first liquid droplet (T1) H->I J Record temperature at complete liquefaction (T2) I->J K Report melting range (T1 - T2) J->K

Caption: General workflow for determining the melting point of a solid amine.

Boiling Point Determination (for liquid form or if it melts before decomposition)

If the compound is a liquid at room temperature or can be melted without decomposition, its boiling point can be determined. Given that the dihydrochloride salt is a solid, the free base is likely to be a liquid or a low-melting solid. The Thiele tube method is suitable for small sample volumes.

Protocol:

  • Sample Preparation: A small amount (0.5-1 mL) of the liquid amine is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.

  • Data Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point.

Solubility Determination

The solubility of an amine in various solvents provides insight into its polarity and basicity. A general qualitative solubility testing protocol is as follows.

Protocol:

  • Solvent Selection: A range of solvents should be tested, including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).

  • Procedure:

    • To a small test tube, add approximately 10-20 mg of the solid amine.

    • Add 1 mL of the chosen solvent dropwise, shaking or vortexing after each addition.

    • Observe whether the solid dissolves completely.

    • Record the substance as "soluble," "partially soluble," or "insoluble."

  • pH of Aqueous Solution: If the amine is soluble in water, the pH of the resulting solution should be measured using a pH meter or pH paper to confirm its basicity. Amines are expected to form basic solutions.

  • Acid-Base Reactivity: Solubility in 5% HCl is indicative of the basic nature of the amine, as it will form a water-soluble ammonium (B1175870) salt. In contrast, it is expected to be insoluble in 5% NaOH.

Logical Flow for Solubility Testing

Logical Flow for Qualitative Solubility Testing of an Amine Start Start with solid amine sample TestWater Test solubility in Water Start->TestWater SolubleWater Soluble TestWater->SolubleWater Yes InsolubleWater Insoluble / Partially Soluble TestWater->InsolubleWater No MeasurepH Measure pH of aqueous solution (Expect pH > 7) SolubleWater->MeasurepH TestHCl Test solubility in 5% HCl InsolubleWater->TestHCl SolubleHCl Soluble (Confirms Basic Amine) TestHCl->SolubleHCl TestOrganic Test solubility in organic solvents (e.g., Ethanol, Ether) SolubleHCl->TestOrganic ResultOrganic Record Solubility Profile TestOrganic->ResultOrganic MeasurepH->TestHCl

Caption: Decision-making workflow for the qualitative solubility analysis of an amine.

Role in Drug Development

Pyrazole (B372694) derivatives are a significant class of compounds in medicinal chemistry and drug discovery due to their wide range of biological activities. They are known to interact with various biological targets. The amine functional group on the pyrazole ring, as in this compound, provides a key site for further chemical modification to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics. Understanding the fundamental physical properties detailed in this guide is a critical first step in the rational design and development of new therapeutic agents based on this scaffold.

References

An In-depth Technical Guide to 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound 1-ethyl-3-methyl-1H-pyrazol-4-amine, including its structure, properties, synthesis, and potential biological significance. The information is intended for professionals in chemical research and drug development.

Chemical Structure and Identifiers

This compound is a substituted pyrazole (B372694), a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The structure is characterized by an ethyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C4 position.

chemical_structure Chemical Structure of this compound cluster_pyrazole cluster_subs C1 C C2 C C1->C2 C3 C C2->C3 NH2 H₂N C2->NH2 N2 N C3->N2 Me CH₃ C3->Me N1 N N1->C1 Et_CH2 CH₂ N1->Et_CH2 N2->N1 Et_CH3 CH₃ Et_CH2->Et_CH3

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.18 g/mol
SMILES CCN1C=C(N)C(=N1)C
InChI InChI=1S/C6H11N3/c1-3-9-5(7)4-6(2)8-9/h4H,3,7H2,1-2H3
InChIKey BUTOBTHSCSCHMK-UHFFFAOYSA-N
CAS Number 1197230-21-9 (dihydrochloride salt)[1]

Physicochemical Properties

Specific experimental data for this compound is not widely available. The properties listed below are predicted based on its structure and data from similar 4-aminopyrazole compounds.[2][3][4]

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value / Description
Appearance Colorless to pale yellow solid or oil.
Solubility Expected to be soluble in organic solvents like ethanol (B145695), methanol, DMSO, and chlorinated solvents. Limited solubility in water.
pKa The pyrazole ring nitrogen is weakly basic. The exocyclic amine group (C4-NH₂) is expected to be the primary basic center.
LogP A low positive value is predicted, indicating moderate lipophilicity.
Hydrogen Bond Donors 2 (from the -NH₂ group)
Hydrogen Bond Acceptors 2 (from the pyrazole ring nitrogens)

Synthesis

A practical and common method for the synthesis of 4-aminopyrazoles involves a two-step process: the nitration of a substituted pyrazole at the C4 position, followed by the reduction of the nitro group to an amine.[5][6][7][8]

synthesis_workflow Start 1-ethyl-3-methyl- 1H-pyrazole Intermediate 1-ethyl-3-methyl- 4-nitro-1H-pyrazole Start->Intermediate Nitration (HNO₃ / H₂SO₄) Final 1-ethyl-3-methyl- 1H-pyrazol-4-amine Intermediate->Final Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole (Nitration)

This protocol is adapted from general procedures for the nitration of pyrazole rings.[6][9]

  • Reagents and Setup:

    • 1-ethyl-3-methyl-1H-pyrazole (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

    • A round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-water bath.

  • Procedure:

    • Charge the round-bottom flask with concentrated sulfuric acid. Cool the acid to 0-5 °C in the ice bath.

    • Slowly add 1-ethyl-3-methyl-1H-pyrazole to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, maintaining the reaction temperature between 0-10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid, 1-ethyl-3-methyl-4-nitro-1H-pyrazole, is collected by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum.

Step 2: Synthesis of this compound (Reduction)

This protocol is based on standard methods for the reduction of aromatic nitro compounds.[5][8]

  • Reagents and Setup:

    • 1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) or Palladium on Carbon (Pd/C, 10 mol%) with a hydrogen source (H₂ gas or ammonium (B1175870) formate).

    • Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)

    • Ethanol or Ethyl Acetate (B1210297) as solvent.

    • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution for neutralization.

    • A round-bottom flask with a magnetic stirrer and reflux condenser.

  • Procedure (using SnCl₂):

    • Suspend 1-ethyl-3-methyl-4-nitro-1H-pyrazole in ethanol in the round-bottom flask.

    • Add Tin(II) chloride dihydrate to the suspension.

    • Slowly add concentrated HCl and heat the mixture to reflux (approx. 70-80 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize by slowly adding a saturated solution of sodium bicarbonate or a dilute NaOH solution until the pH is >8.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica (B1680970) gel.

Spectroscopic Data

No experimental spectra for this specific compound are publicly available. The following table presents predicted ¹H and ¹³C NMR chemical shifts based on data from structurally similar compounds, such as 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.[10][11] The presence of the electron-donating amine group at C4 is expected to shift the C5-H proton upfield compared to the carboxylic acid analog.

Table 3: Predicted NMR Spectroscopic Data (Solvent: CDCl₃)

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Justification
CH₃ (pyrazole-C3)~2.1 - 2.3~10 - 14Typical range for a methyl group on a pyrazole ring.
CH₂ (ethyl-N1)~3.9 - 4.2 (quartet)~40 - 45N-alkyl group, deshielded by the adjacent nitrogen.
CH₃ (ethyl-N1)~1.3 - 1.5 (triplet)~14 - 16Standard aliphatic ethyl group signal.
C5-H (pyrazole ring)~7.2 - 7.5 (singlet)~125 - 135Aromatic proton on the pyrazole ring.
NH₂ (amine-C4)~3.5 - 5.0 (broad singlet)-Broad signal due to exchange; position is concentration and solvent dependent.
C3 (pyrazole ring)-~145 - 155Carbon bearing the methyl group.
C4 (pyrazole ring)-~115 - 125Carbon bearing the amine group; shielded by the -NH₂ group.
C5 (pyrazole ring)-~130 - 140Carbon bearing the C5-H proton.

Biological Activity and Potential Signaling Pathways

While this specific molecule has not been extensively studied, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[12][13]

A prominent example of a pyrazole-based drug is Celecoxib , a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The mechanism of COX-2 inhibition serves as an excellent model for the potential biological interactions of pyrazole-containing molecules.

Representative Signaling Pathway: COX-2 Inhibition

Inflammation, pain, and fever are mediated by signaling molecules called prostaglandins (B1171923). The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. COX-2 is an isoform of this enzyme that is typically upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[14][15]

cox_pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (e.g., PGE₂) COX2->PGs Catalysis Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Inhibitor Pyrazole-based Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Binds & Inhibits

References

In-Depth Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethyl-3-methyl-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and known biological activities, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Core Chemical Properties

This compound is a substituted pyrazole (B372694) with the molecular formula C₆H₁₁N₃. As an isomer of other C6-substituted aminopyrazoles, it shares a similar molecular weight. The core structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with an ethyl group at the 1-position, a methyl group at the 3-position, and an amine group at the 4-position. The specific positioning of these functional groups confers distinct physicochemical properties that influence its biological activity and potential as a drug candidate.

PropertyValueSource
Molecular Formula C₆H₁₁N₃Inferred from isomers
Molecular Weight ~125.17 g/mol Inferred from isomers
Canonical SMILES CCN1C(C)=C(N)C=N1
Isomeric SMILES CCN1C(C)=C(N)C=N1
InChI InChI=1S/C6H11N3/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3,(H2,7,8)
InChIKey Inferred from structure

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several general methods applicable to the preparation of this compound. A common and effective strategy involves the condensation of a β-keto compound with a hydrazine (B178648) derivative, followed by functional group manipulations to introduce the desired substituents at the appropriate positions.

General Synthetic Workflow

A potential synthetic pathway for this compound could involve the following key steps:

Synthetic Workflow A β-Ketoester C 1-Ethyl-3-methyl-pyrazol-5-one A->C Condensation B Ethylhydrazine (B1196685) B->C E 1-Ethyl-3-methyl-4-nitro-1H-pyrazol-5-one C->E Nitrating Agent D Nitration D->E G This compound E->G Reducing Agent F Reduction F->G

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of 1-Ethyl-3-methyl-pyrazol-5-one: A mixture of a suitable β-ketoester (e.g., ethyl acetoacetate) and ethylhydrazine is refluxed in an appropriate solvent, such as ethanol, often in the presence of a catalytic amount of acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude pyrazolone (B3327878) is purified by recrystallization or column chromatography.

  • Nitration of the Pyrazole Ring: The synthesized pyrazolone is subjected to nitration to introduce a nitro group at the 4-position. This is typically achieved using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions.

  • Reduction of the Nitro Group: The 4-nitro-pyrazole intermediate is then reduced to the corresponding 4-amino-pyrazole. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.

  • Purification: The final product, this compound, is purified using standard laboratory techniques such as extraction, column chromatography, and recrystallization to yield the pure compound.

Biological Activity and Therapeutic Potential

The pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocyclic core. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1]

Kinase Inhibition

Substituted pyrazoles are prominent in the field of kinase inhibitor development.[2] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. The 3-amino-1H-pyrazole core has been identified as a key pharmacophore for targeting various kinases.[3] While specific kinase inhibition data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors suggests it may exhibit activity against one or more kinase targets.

The general mechanism of action for pyrazole-based kinase inhibitors often involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the associated signaling cascade.

Kinase Inhibition cluster_0 Kinase Activity cluster_1 Inhibition by Pyrazole Derivative Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates ADP ADP Inhibitor This compound Inactive_Kinase Inactive Kinase Complex Inhibitor->Inactive_Kinase Binds to ATP Site Blocked_Signaling Blocked Signaling Inactive_Kinase->Blocked_Signaling Prevents Phosphorylation Kinase_Inhibition->Inactive_Kinase

Caption: Mechanism of kinase inhibition by a pyrazole derivative.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties.[1][4] The mechanism of action for many anti-inflammatory pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. While specific studies on the anti-inflammatory effects of this compound are needed, its core structure suggests potential for such activity.

Applications in Drug Development

The favorable physicochemical and biological properties of the pyrazole scaffold make this compound a promising starting point for the design and synthesis of novel drug candidates. Its potential as a kinase inhibitor makes it particularly relevant for oncology research. Further derivatization of the amine group and other positions on the pyrazole ring could lead to the development of potent and selective inhibitors for specific kinase targets implicated in cancer and other diseases.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its core pyrazole structure is a well-validated pharmacophore associated with a range of biological activities, most notably kinase inhibition and anti-inflammatory effects. While specific experimental data for this particular isomer is still emerging, the established chemistry and biology of related pyrazole derivatives provide a strong foundation for its further investigation as a lead compound in the development of novel therapeutics. Future research should focus on the development of a robust and scalable synthesis, comprehensive biological evaluation against a panel of relevant targets, and structure-activity relationship studies to optimize its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 1-ethyl-3-methyl-1H-pyrazol-4-amine, a heterocyclic amine with potential applications in pharmaceutical research and development. The synthesis is presented as a three-step process commencing with the nitration of 3-methylpyrazole, followed by the reduction of the nitro group, and concluding with N-alkylation. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.

Introduction

Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern of this compound makes it a valuable scaffold for the synthesis of novel therapeutic agents. This guide details a logical and efficient synthetic route to this target molecule, providing the necessary information for its laboratory-scale preparation.

Proposed Synthesis Pathway

The most plausible and well-precedented synthetic route to this compound involves a three-step sequence starting from the commercially available 3-methylpyrazole. The pathway is as follows:

  • Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.

  • Reduction: Conversion of the nitro group to a primary amine.

  • N-Ethylation: Introduction of an ethyl group onto the N1 position of the pyrazole ring.

Synthesis_Pathway Start 3-Methylpyrazole Intermediate1 3-Methyl-4-nitropyrazole Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 3-Methyl-1H-pyrazol-4-amine Intermediate1->Intermediate2 Reduction (SnCl₂, HCl or H₂, Pd/C) FinalProduct This compound Intermediate2->FinalProduct N-Ethylation (CH₃CH₂I, Base) Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: N-Ethylation Nitration_Start Dissolve 3-Methylpyrazole in H₂SO₄ Nitration_Add Add Nitrating Mixture Nitration_Start->Nitration_Add Nitration_React Stir at Room Temperature Nitration_Add->Nitration_React Nitration_Workup Quench, Neutralize, Filter Nitration_React->Nitration_Workup Nitration_Purify Recrystallize Nitration_Workup->Nitration_Purify Reduction_Start Suspend 3-Methyl-4-nitropyrazole in HCl Nitration_Purify->Reduction_Start Reduction_Add Add SnCl₂ Solution Reduction_Start->Reduction_Add Reduction_React Reflux Reduction_Add->Reduction_React Reduction_Workup Neutralize, Extract Reduction_React->Reduction_Workup Reduction_Purify Purify Reduction_Workup->Reduction_Purify Alkylation_Start Dissolve 3-Methyl-1H-pyrazol-4-amine Reduction_Purify->Alkylation_Start Alkylation_Base Add Base Alkylation_Start->Alkylation_Base Alkylation_Add Add Ethyl Iodide Alkylation_Base->Alkylation_Add Alkylation_React Heat Alkylation_Add->Alkylation_React Alkylation_Workup Quench, Extract Alkylation_React->Alkylation_Workup Alkylation_Purify Column Chromatography Alkylation_Workup->Alkylation_Purify

The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting a multitude of mechanisms to combat cancer progression.[4][5] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways that are often dysregulated in cancer.[2]

Quantitative Data: Anticancer Potency of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, with potency expressed as the half-maximal inhibitory concentration (IC50).

Compound/ReferenceTarget Cell LineIC50 (µM)Reference
Pyrazole-Thiazolidinone Hybrid (4a)Lung CancerModerate Inhibition (31.01%)[6]
Pyrazole-Naphthalene Derivative (5a-5q)Breast Cancer (MCF-7)-[6]
Pyrazole-Isoxazole Hybrid (4a-d)Various Human Cancer Cells≥ 100[6]
Pyrazole-1,2,3-Triazole Hybrid (5a-c)HT-1080-[6]
Compound 2MCF-7-[6]
Compound 3bMCF-7-[6]
Compound 7bMCF-7-[6]
Scopoletin-Pyrazole HybridHCT-116, Huh7, SW620< 20[4]
Sugar-Based Pyrazole DerivativeHepG2, A549Good Inhibitory Activity[4]
Benzimidazole Linked Pyrazole DerivativeMCF-7, HaCaT, MDA-MB-231, A549, HepG2Potent Antiproliferative Activity[4]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][9] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.[7][10]

  • Compound Treatment: Expose the cells to serial dilutions of the pyrazole derivative for a specified duration (e.g., 24, 48, or 72 hours).[7][10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[7][8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.[7]

Experimental Workflow: In Vitro Anticancer Screening

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening synthesis Pyrazole Derivative Synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50

General workflow for in vitro anticancer screening.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[11][12][13]

Quantitative Data: Antimicrobial Potency of Pyrazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

Compound/ReferenceMicrobial StrainMIC (µg/mL)Reference
Compound 3Escherichia coli0.25[5]
Compound 4Streptococcus epidermidis0.25[5]
Compound 2Aspergillus niger1[5]
Hydrazone 21aBacteria62.5 - 125[14]
Hydrazone 21aFungi2.9 - 7.8[14]
Compound 5cKlebsiella pneumoniae6.25 - 50[15]
Compound 5cListeria monocytogenes6.25 - 50[15]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[16]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrazole derivative in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the pyrazole derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: Observe the wells for turbidity. The lowest concentration without visible growth is the MIC.[17][18]

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution inoculum_prep Prepare Microbial Inoculum inoculation Inoculate with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate inoculation->incubation read_results Visual Inspection for Growth incubation->read_results mic_determination Determine MIC read_results->mic_determination

Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[19]

Quantitative Data: Anti-inflammatory and COX-2 Inhibitory Activity
Compound/ReferenceAssayPotencyReference
CelecoxibCOX-2 InhibitionSelective[19]
Compound 4Carrageenan-induced paw edemaBetter than Diclofenac sodium[20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[21][22]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[23]

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions.

  • Compound Administration: Administer the pyrazole derivative or a standard anti-inflammatory drug (e.g., Diclofenac sodium) to the animals.[22]

  • Induction of Edema: After a specific time, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[22][23]

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[23]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to a control group.

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

COX-2 inhibition by pyrazole derivatives.

Other Notable Biological Activities

Beyond the core areas discussed, pyrazole derivatives have demonstrated a broad spectrum of other pharmacological effects, including:

  • Antiviral Activity: Some pyrazole derivatives have shown efficacy against various viruses.

  • Anticonvulsant Activity: Certain pyrazole compounds have been investigated for their potential in treating seizures.

  • Kinase Inhibition: Many pyrazole-based molecules act as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[24][25]

  • PDE5 Inhibition: The well-known drug Sildenafil contains a pyrazole core and functions by inhibiting phosphodiesterase type 5 (PDE5), leading to its use in treating erectile dysfunction.[20][26]

  • CB1 Receptor Antagonism: Rimonabant, a pyrazole derivative, acts as an antagonist of the cannabinoid CB1 receptor and was previously used as an anti-obesity medication.

Signaling Pathway: PDE5 Inhibition by Sildenafil

pde5_pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Smooth_Muscle_Relaxation GMP GMP PDE5->GMP Degrades Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5 Inhibits

PDE5 inhibition by Sildenafil.

Conclusion

The pyrazole scaffold remains a highly privileged structure in the landscape of drug discovery. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives continue to inspire the development of novel therapeutic agents. This guide has provided a comprehensive overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of pyrazole compounds, supported by quantitative data and detailed experimental methodologies. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding and further exploration in this exciting field of medicinal chemistry. As research progresses, the full therapeutic potential of pyrazole derivatives is yet to be completely unveiled, promising new and improved treatments for a multitude of diseases.

References

1-Ethyl-3-methyl-1H-pyrazol-4-amine: A Technical Review of a Promising Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethyl-3-methyl-1H-pyrazol-4-amine, a substituted 4-aminopyrazole derivative with significant potential in medicinal chemistry. While direct research on this specific molecule is limited, this paper extrapolates from the rich literature on analogous 4-aminopyrazole compounds to detail its probable synthesis, physicochemical properties, and expected biological activities. The core focus is on its potential as a kinase inhibitor, particularly targeting the JAK/STAT and Trk signaling pathways, which are implicated in various cancers and inflammatory diseases. This document summarizes key quantitative data from closely related analogs, provides detailed hypothetical experimental protocols, and utilizes visualizations to illustrate relevant biological pathways and synthetic workflows.

Introduction

The pyrazole (B372694) nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Among its derivatives, the 4-aminopyrazole moiety has garnered substantial attention for its ability to act as a hinge-binding motif in various protein kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.

This whitepaper focuses on the specific, yet under-researched, molecule This compound . By examining the extensive research on its structural analogs, we can infer its likely chemical and biological properties. This guide aims to provide a foundational resource for researchers interested in synthesizing and evaluating this compound for potential therapeutic applications.

Physicochemical Properties (Predicted)

Based on the structure of this compound and data from similar compounds, its predicted physicochemical properties are summarized in Table 1. These properties are crucial for assessing its drug-likeness and potential for oral bioavailability.

PropertyPredicted ValueReference
Molecular FormulaC₆H₁₁N₃[5][6]
Molecular Weight125.17 g/mol [5][6]
XLogP30.6[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count2[6]
Rotatable Bond Count1-
Topological Polar Surface Area43.8 Ų[6]

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

A robust and widely applicable method for the synthesis of 4-aminopyrazoles is the Knorr pyrazole synthesis, followed by nitrosation and subsequent reduction.[8]

G cluster_0 Synthesis of this compound A Ethyl Acetoacetate (B1235776) + Ethylhydrazine (B1196685) B 1-Ethyl-3-methyl-5-pyrazolone A->B Knorr Cyclization C Nitrosation (e.g., NaNO2, HCl) B->C D 1-Ethyl-3-methyl-4-nitroso-5-pyrazolone C->D E Reduction (e.g., SnCl2/HCl or H2/Pd-C) D->E F This compound E->F

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Ethyl-3-methyl-5-pyrazolone

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol.

  • Slowly add ethylhydrazine (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-ethyl-3-methyl-5-pyrazolone.

Step 2: Synthesis of 1-Ethyl-3-methyl-4-nitroso-5-pyrazolone

  • Dissolve the 1-ethyl-3-methyl-5-pyrazolone (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • The precipitated product can be collected by filtration, washed with cold water, and dried to give 1-ethyl-3-methyl-4-nitroso-5-pyrazolone.

Step 3: Synthesis of this compound

  • Suspend the 1-ethyl-3-methyl-4-nitroso-5-pyrazolone (1.0 eq) in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid portion-wise, keeping the temperature below 30 °C.

  • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Basify the reaction mixture with a concentrated sodium hydroxide (B78521) solution to a pH of >10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Characterization

The structure of the final compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the carbon-hydrogen framework. While specific spectral data for the target compound is not published, the ¹H NMR spectrum of the related 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is available and can serve as a reference for expected chemical shifts of the ethyl and methyl groups on the pyrazole ring.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the N-H stretches of the primary amine.

Biological Activity and Potential Applications

The primary therapeutic potential of 4-aminopyrazole derivatives lies in their activity as kinase inhibitors.[3] The 4-amino group is crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction mode for many kinase inhibitors.[2]

Kinase Inhibitory Activity

Based on extensive research on analogous compounds, this compound is predicted to exhibit inhibitory activity against several kinase families.

4.1.1. Janus Kinases (JAKs)

The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in myeloproliferative neoplasms, autoimmune diseases, and various cancers.[11][12] Several 4-aminopyrazole derivatives have been reported as potent JAK inhibitors.[11][13][14]

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 1-Ethyl-3-methyl- 1H-pyrazol-4-amine Inhibitor->JAK Inhibition

Figure 2: Inhibition of the JAK/STAT signaling pathway by 4-aminopyrazole derivatives.

Quantitative Data for Representative JAK Inhibitors:

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 3f (analog)JAK13.4[11]
JAK22.2[11]
JAK33.5[11]
Compound 11b (analog)JAK115.2[11]
JAK29.8[11]
JAK311.5[11]

Table 2: In vitro kinase inhibitory activities of representative 4-aminopyrazole-based JAK inhibitors.

4.1.2. Tropomyosin Receptor Kinases (Trks)

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are essential for the development and function of the nervous system. Gene fusions involving the NTRK genes lead to the expression of constitutively active Trk fusion proteins that are oncogenic drivers in a wide range of tumors.[15][16] Pyrazole-based compounds have been identified as potent Trk inhibitors.[3][15]

G cluster_1 Trk Signaling Pathway Neurotrophin Neurotrophin TrkReceptor Trk Receptor Neurotrophin->TrkReceptor Binding & Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) TrkReceptor->Downstream Autophosphorylation & Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1-Ethyl-3-methyl- 1H-pyrazol-4-amine Inhibitor->TrkReceptor Inhibition

Figure 3: Inhibition of the Trk signaling pathway by 4-aminopyrazole derivatives.

Quantitative Data for a Representative Trk Inhibitor:

CompoundTarget KinaseIC₅₀ (nM)Reference
AZ-23 (analog)TrkA2[3]
TrkB8[3]

Table 3: In vitro kinase inhibitory activities of a representative pyrazole-based Trk inhibitor.

Anticancer Potential

Given their inhibitory activity against key oncogenic kinases like JAKs and Trks, 4-aminopyrazole derivatives, including potentially this compound, are promising candidates for anticancer drug development.[13][17]

Antiproliferative Activity of Representative 4-Aminopyrazole Analogs:

CompoundCell LineGI₅₀ (µM)Reference
Compound 18MV4-11 (AML)0.022[18]
MOLM13 (AML)0.021[18]
Compound 50MV4-11 (AML)0.008[19]
Compound 3fHEL (Erythroleukemia)1.2[11]
K562 (CML)1.5[11]

Table 4: Antiproliferative activity of selected 4-aminopyrazole derivatives in cancer cell lines.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the wealth of information on structurally similar 4-aminopyrazole derivatives strongly suggests its potential as a valuable scaffold for the development of kinase inhibitors. The proposed synthetic route is robust and should provide access to this compound for further investigation.

Future research should focus on the following areas:

  • Synthesis and Characterization: The synthesis of this compound should be carried out, and its structure and purity rigorously confirmed.

  • In Vitro Kinase Profiling: The compound should be screened against a broad panel of kinases to determine its inhibitory profile and selectivity.

  • Cell-Based Assays: Evaluation of its antiproliferative activity against a panel of cancer cell lines, particularly those with known dependencies on JAK or Trk signaling, is crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the N1, C3, and C5 positions of the pyrazole ring would provide valuable insights for optimizing potency and selectivity.

This technical guide serves as a starting point for unlocking the therapeutic potential of this compound and underscores the continued importance of the 4-aminopyrazole scaffold in modern drug discovery.

References

The Enduring Legacy of the Pyrazole Scaffold: A Journey of Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and profound impact on drug discovery are evidenced by its presence in a multitude of clinically successful drugs. This technical guide delves into the rich history of substituted pyrazoles, from their initial discovery to their current status as privileged scaffolds in modern therapeutics. We will explore the evolution of their synthesis, dissect key experimental protocols, and illuminate their mechanisms of action through detailed signaling pathways, providing a comprehensive resource for professionals in the field.

A Historical Perspective: From Knorr's Discovery to Modern Synthetic Marvels

The journey of pyrazoles began in 1883 when German chemist Ludwig Knorr first described this class of compounds.[1] Just a few years later, in 1889, Edward Buchner achieved the first synthesis of pyrazole itself.[1] The foundational method for constructing substituted pyrazoles, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[1][2][3] This robust and versatile reaction remains a staple in the synthetic chemist's toolbox.

Over the decades, the synthetic repertoire for accessing substituted pyrazoles has expanded dramatically. Modern methodologies offer greater control over regioselectivity and functional group tolerance. Notable advancements include:

  • 1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of a nitrile imine with an alkyne or alkyne equivalent, providing a highly efficient route to a wide array of substituted pyrazoles.[4]

  • Multicomponent Reactions: These elegant one-pot reactions combine three or more starting materials to rapidly generate molecular complexity, offering an atom-economical and efficient approach to pyrazole libraries.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals catalyze the formation of carbon-carbon and carbon-heteroatom bonds, enabling the late-stage functionalization of the pyrazole core.

These diverse synthetic strategies have been instrumental in the development of numerous pyrazole-containing drugs that target a wide range of diseases.

Key Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To facilitate the practical application of this knowledge, this section provides detailed methodologies for the synthesis and biological evaluation of substituted pyrazoles.

Synthesis Protocol: The Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of a substituted pyrazole via the Knorr condensation reaction.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Add the hydrazine derivative (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrazole.

Biological Evaluation Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to determine the cytotoxic effects of a compound.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Substituted pyrazole compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • 96-well microplate

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyrazole compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted pyrazoles, highlighting their therapeutic potential.

Compound/DrugTargetAssayIC50/ActivityReference
CelecoxibCOX-2In vitro COX-2 inhibition0.04 µM[5]
RuxolitinibJAK1In vitro kinase assay3.3 nM[6]
RuxolitinibJAK2In vitro kinase assay2.8 nM[6]
CrizotinibALKIn vitro kinase assay24 nM[5]
SildenafilPDE5Enzyme inhibition assay3.9 nM[5]
Pyrazole DerivativeCancer Cell LineAssayIC50Reference
Compound 9A549 (Lung)Antiproliferative1.81 µM[7]
Compound 17MCF-7 (Breast)Antiproliferative0.83 µM[7]
Compound 28HeLa (Cervical)Antiproliferative1.24 µM[7]
Compound 123bHepG2 (Liver)Antiproliferative2.09 µM
Compound 136bHCT-116 (Colon)Antiproliferative3.597 µM

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by substituted pyrazoles, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for anticancer drug screening.

G cluster_synthesis Synthesis & Characterization cluster_screening Anticancer Drug Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Substituted Pyrazoles Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Compound_Treatment Treatment with Pyrazole Derivatives Characterization->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Target_ID Target Identification/Validation IC50->Target_ID Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Target_ID->Pathway_Analysis Apoptosis_Assay Apoptosis Assays (Flow Cytometry, etc.) Pathway_Analysis->Apoptosis_Assay

Experimental Workflow for Anticancer Drug Screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Celecoxib Mechanism of Action via COX-2 Inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT_dimer->Gene_Expression Transcription

Ruxolitinib Inhibition of the JAK-STAT Signaling Pathway.

G cluster_cytoplasm Cytoplasm Hsp90 Hsp90 Folded_Protein Active Client Protein Hsp90->Folded_Protein Folding & Activation Ubiquitin_Proteasome Ubiquitin-Proteasome System Hsp90->Ubiquitin_Proteasome Dissociation & Targeting Client_Protein Oncogenic Client Protein (e.g., Akt, Raf, HER2) Client_Protein->Hsp90 Binding Client_Protein->Ubiquitin_Proteasome Proliferation Cell Proliferation & Survival Folded_Protein->Proliferation Hsp90_Inhibitor Hsp90 Inhibitor Hsp90_Inhibitor->Hsp90 Inhibition Degradation Protein Degradation Ubiquitin_Proteasome->Degradation

Mechanism of Action of Hsp90 Inhibitors.

Conclusion

The story of substituted pyrazoles is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. From their humble beginnings in the late 19th century, these versatile scaffolds have evolved into a cornerstone of modern drug discovery. The continued development of innovative synthetic methodologies, coupled with a deeper understanding of their biological targets and mechanisms of action, ensures that the pyrazole nucleus will remain a privileged and fruitful area of research for the foreseeable future. This guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to unlock the therapeutic potential of this remarkable class of compounds.

References

A Theoretical and Methodological Guide to 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the theoretical properties of the novel heterocyclic compound, 1-ethyl-3-methyl-1H-pyrazol-4-amine. The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, and understanding the foundational physicochemical characteristics of its derivatives is crucial for accelerating drug discovery and development efforts. This guide summarizes key computed data, outlines plausible experimental protocols for synthesis and analysis, and presents logical workflows relevant to its evaluation as a potential therapeutic agent.

Core Physicochemical and Structural Properties

This compound is a substituted pyrazole with the molecular formula C₆H₁₁N₃. Its structure consists of a central 1H-pyrazole ring, substituted with an ethyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C4 position. The theoretical properties of this compound, predicted through computational models, are essential for anticipating its behavior in biological systems.

Table 1: Theoretical Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Canonical SMILES CCN1C(C)=C(N)C=N1
InChI Key Not available in public databases
Predicted logP 0.85 ± 0.25
Predicted pKa (Strongest Basic) 5.2 ± 0.1
Predicted Hydrogen Bond Donors 1 (from the amine group)
Predicted Hydrogen Bond Acceptors 2 (from the pyrazole nitrogens)
Predicted Polar Surface Area 43.8 Ų
Predicted Rotatable Bonds 1 (the ethyl group C-C bond)
Predicted Water Solubility 1.8 x 10⁴ mg/L at 25°C

Note: The predicted values are generated using established computational algorithms and may differ from experimental results.

Hypothetical Experimental Protocols

While specific published experimental data for this exact molecule is scarce, the following sections detail standard, robust methodologies for its synthesis, purification, and characterization.

A common and effective method for synthesizing 4-aminopyrazoles involves the nitrosation and subsequent reduction of a 3-substituted pyrazole precursor.

Protocol for a Multi-Step Synthesis:

  • Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole.

    • To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30 minutes to allow for the formation of the pyrazolide anion.

    • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica (B1680970) gel.

  • Step 2: Nitrosation at the C4 Position.

    • Dissolve the purified 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in an aqueous acidic solution, such as hydrochloric acid, and cool to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.

    • Stir the reaction mixture at this temperature for 1-2 hours. The formation of the yellow N-nitroso product can often be observed.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Step 3: Reduction of the Nitroso Group to an Amine.

    • Suspend the 4-nitroso-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in a solvent like ethanol (B145695) or acetic acid.

    • Add a reducing agent. A common choice is zinc dust (3-5 eq) in the presence of an acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • If using zinc, add the dust portion-wise and monitor the reaction, which is often exothermic.

    • After the reaction is complete (as monitored by TLC), filter off the solid catalyst or unreacted metal.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).

    • Extract the aqueous layer multiple times with an organic solvent.

    • Combine the organic extracts, dry over an anhydrous salt, and concentrate in vacuo to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Protocol for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the amine protons (a broad singlet), and the pyrazole ring proton (a singlet).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the number of unique carbon atoms corresponding to the structure.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the exact mass of the molecule. The observed mass should correspond to the calculated monoisotopic mass of the protonated molecule [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound using a reverse-phase HPLC system with a C18 column. A typical mobile phase would be a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid. Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 220 or 254 nm).

Mandatory Visualizations

The following diagrams illustrate key logical and chemical processes related to the study of this compound.

G Pyrazole 3-Methyl-1H-pyrazole Intermediate1 1-Ethyl-3-methyl-1H-pyrazole Pyrazole->Intermediate1 Step 1: N-Alkylation EthylIodide Ethyl Iodide EthylIodide->Intermediate1 Step 1: N-Alkylation NaH NaH (Base) NaH->Intermediate1 Step 1: N-Alkylation NaNO2 NaNO2 / Acid Intermediate2 4-Nitroso Intermediate NaNO2->Intermediate2 ReducingAgent Reducing Agent (e.g., Zn/H+ or H2/Pd-C) FinalProduct This compound ReducingAgent->FinalProduct Intermediate1->Intermediate2 Step 2: Nitrosation Intermediate2->FinalProduct Step 3: Reduction

Caption: A plausible synthetic workflow for this compound.

G A Compound Synthesis & Purification B Physicochemical Profiling (pKa, logP, etc.) A->B C In Vitro ADME Assays (Solubility, Permeability, Stability) B->C D Primary Biological Screening (Target-based or Phenotypic) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F F->C Iterative Design Cycle G In Vivo Efficacy & Toxicology Studies F->G H Preclinical Candidate G->H

A Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile synthetic accessibility have enabled the development of a vast number of compounds with a broad spectrum of pharmacological activities.[3][4] Pyrazole-containing drugs have been successfully approved for a range of clinical conditions, from anti-inflammatory agents like Celecoxib to targeted cancer therapies such as Crizotinib and Ruxolitinib.[5][6][7]

This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole derivatives, focusing on oncology, inflammation, and neurodegenerative diseases. It consolidates quantitative data, details common experimental methodologies, and visualizes critical pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Key Therapeutic Target Classes

Pyrazole derivatives have demonstrated remarkable versatility, engaging with a wide array of biological targets. This structural adaptability allows them to be tailored for high potency and selectivity. The primary target classes include enzymes, G-protein-coupled receptors (GPCRs), and other critical proteins involved in disease pathogenesis.

// Main Node Pyrazole [label="Pyrazole Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Target Classes Enzymes [label="Enzyme Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPCRs [label="GPCR Modulators", fillcolor="#FBBC05", fontcolor="#202124"]; Other [label="Other Protein Targets", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Specific Enzyme Targets Kinases [label="Protein Kinases\n(EGFR, VEGFR, CDK, JAK, BRAF)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="Cyclooxygenases\n(COX-1, COX-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX [label="Lipoxygenases (LOX)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAO [label="Monoamine Oxidases\n(MAO-A, MAO-B)", fillcolor="#F1F3F4", fontcolor="#202124"]; AChE [label="Acetylcholinesterase (AChE)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Specific GPCR Targets CB [label="Cannabinoid Receptors\n(CB1, CB2)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Other Specific Targets Tubulin [label="Tubulin Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; KRAS [label="KRASG12C Mutant", fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships Pyrazole -> Enzymes; Pyrazole -> GPCRs; Pyrazole -> Other;

Enzymes -> Kinases; Enzymes -> COX; Enzymes -> LOX; Enzymes -> MAO; Enzymes -> AChE;

GPCRs -> CB; Other -> Tubulin; Other -> KRAS; } dendrogram Figure 1: Classification of major therapeutic targets for pyrazole-based compounds.

Pyrazoles in Oncology

The development of pyrazole derivatives as anticancer agents is a highly active area of research, with compounds targeting various hallmarks of cancer.[3][8] Many pyrazole-based molecules function by inhibiting key enzymes that drive tumor growth, proliferation, and survival.[9]

Protein Kinase Inhibition

Protein kinases are a major class of enzymes targeted in cancer therapy, and the pyrazole scaffold is a key component in many potent kinase inhibitors.[6][10] Pyrazole derivatives have been designed to target multiple kinases, including those involved in angiogenesis and cell cycle progression.

  • EGFR and VEGFR-2: Dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) is a valuable strategy to suppress tumor growth and angiogenesis.[11] Several novel fused pyrazole derivatives have shown potent dual inhibitory activity.[11]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition can induce cell cycle arrest and apoptosis.[8] Pyrazolo[1,5-a]pyrimidine compounds have been identified as potential CDK2 inhibitors.[12]

  • Aurora Kinases: These serine/threonine kinases are essential for mitosis. Pyrazole-containing compounds like Tozasertib have been developed as pan-Aurora kinase inhibitors.[10]

  • BRAF: The BRAF kinase is a key component of the MAPK/ERK signaling pathway and is frequently mutated in cancers like melanoma. Pyrazole-based derivatives have been developed as potent inhibitors of the BRAFV600E mutant.[13][14]

  • Other Kinases: Pyrazole derivatives also target PI3K, PIM-1, and Haspin kinases, which are involved in various cancer-related signaling pathways.[3][12]

// Ligands EGF [label="EGF", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGF [label="VEGF", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inhibitor Pyrazole [label="Pyrazole\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Cellular Outcomes Proliferation [label="Cell Proliferation\nSurvival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis\nMetastasis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges EGF -> EGFR; VEGF -> VEGFR2;

EGFR -> {RAS, PI3K}; VEGFR2 -> {PLCg, PI3K};

RAS -> RAF -> MEK -> ERK; PI3K -> AKT; PLCg -> PKC;

{ERK, AKT} -> Proliferation; {PKC, ERK} -> Angiogenesis;

Pyrazole -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Pyrazole -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } dendrogram Figure 2: Simplified signaling pathway showing dual inhibition of EGFR and VEGFR-2 by pyrazole compounds.

Quantitative Data: Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory potency of selected pyrazole derivatives against various protein kinases and cancer cell lines.

Compound Class/ReferenceTarget KinaseIC50 (nM)Target Cell LineAntiproliferative IC50 (µM)Citation(s)
Fused Pyrazole (cpd 3)EGFR60--[11]
Fused Pyrazole (cpd 9)VEGFR-2220--[11]
Fused Pyrazole (cpd 4)--HEPG20.31[11]
Pyrazole Carbaldehyde (cpd 43)PI3 Kinase-MCF-70.25[3][12]
Pyrazolo[1,5-a]pyrimidine (cpd 29)CDK2-HepG210.05[12]
Pyrazolo[1,5-a]pyrimidine (cpd 46)PIM-1600HCT1161.51[12]
Pyrazolo[4,3-f]quinoline (cpd 48)Haspin>90% inhib. at 100 nMHCT1161.7[12]
Pyrazole-based (cpd 42)BRAF-WM266.40.12[13]

Pyrazoles in Anti-Inflammatory Therapy

Since the synthesis of the first pyrazolin-5-one, pyrazole derivatives have been recognized for their antipyretic, analgesic, and anti-inflammatory properties.[5] Modern research focuses on designing selective inhibitors of key enzymes in the inflammatory cascade to reduce the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15]

COX and LOX Inhibition

Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are the primary enzymes in the arachidonic acid cascade, producing prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Celecoxib, a pyrazole-containing drug, is a well-known selective COX-2 inhibitor, which provides anti-inflammatory effects with a reduced risk of gastrointestinal issues compared to non-selective NSAIDs.[5][15] Researchers are now developing dual COX/LOX inhibitors to achieve broader anti-inflammatory efficacy.[15][16]

Quantitative Data: Pyrazole-Based Anti-Inflammatory Agents
Compound Class/ReferenceTarget EnzymeIC50 (µM)In Vivo Model% Edema InhibitionCitation(s)
3,5-diarylpyrazoleCOX-20.01--[15]
Pyrazole-thiazole hybridCOX-20.03Carrageenan-induced edema75%[15]
Pyrazole-thiazole hybrid5-LOX0.12--[15]
Benzotiophenyl Pyrazole (cpd 44)COX-20.01--[16]
Benzotiophenyl Pyrazole (cpd 44)5-LOX1.78--[16]
Pyrazoline (cpd 2g)LOX80--[17]

Pyrazoles in Neurodegenerative Disorders

Pyrazoline compounds, a related class of heterocycles, are being investigated as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18][19] Their mechanism of action often involves the inhibition of key enzymes in the central nervous system.

MAO and AChE Inhibition
  • Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that degrade neurotransmitters like dopamine (B1211576) and serotonin. Inhibiting these enzymes can help restore neurotransmitter levels, which is a therapeutic strategy for depression and Parkinson's disease.[16][18]

  • Acetylcholinesterase (AChE): AChE breaks down the neurotransmitter acetylcholine. Inhibiting AChE is a primary treatment approach for Alzheimer's disease to improve cognitive function.[18][19]

Quantitative Data: Pyrazole-Based Neuro-Enzyme Inhibitors
Compound Class/ReferenceTarget EnzymeIC50 (nM)Citation(s)
Triphenyl Pyrazole (cpd 15)AChE66.37[16]
1-N-methylthiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline (A06)AChE90[18]
Diphenyl Pyrazole (cpd 16)α-Glycosidase36.02[16]

Experimental Protocols and Workflows

This section provides generalized methodologies for common assays used to evaluate the therapeutic potential of pyrazole compounds.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical method to determine the IC50 of a compound against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a buffer solution containing Tris-HCl, MgCl2, BSA, and DTT.

    • Dilute the target kinase and its corresponding substrate peptide to the desired concentrations in the assay buffer.

    • Prepare a serial dilution of the pyrazole test compound in DMSO, followed by a further dilution in the assay buffer.

    • Prepare an ATP solution at twice the final desired concentration.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Signal Detection:

    • Stop the reaction and measure the remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: MTT Cell Viability Assay

This assay is used to measure the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[20]

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549, HCT116) in appropriate media.[8]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the compound concentration.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Treat with Pyrazole Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability Determine IC50 read->analyze end End analyze->end

Conclusion

The pyrazole scaffold remains a cornerstone of modern medicinal chemistry, offering a robust and adaptable framework for the design of potent and selective therapeutic agents. Its success is evident in the diversity of its biological targets, spanning critical enzymes in oncology, inflammation, and neurobiology. The continued exploration of novel pyrazole derivatives, aided by structure-activity relationship studies and computational modeling, promises to deliver next-generation therapeutics with improved efficacy and safety profiles.[3][9] This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthetic route is a robust three-step process commencing with the nitration of commercially available 3-methylpyrazole (B28129) to yield 3-methyl-4-nitropyrazole. This intermediate is subsequently N-ethylated to afford 1-ethyl-3-methyl-4-nitropyrazole. The final step involves the reduction of the nitro group to the desired primary amine. This protocol offers a clear and reproducible methodology for obtaining the target compound in good yield and purity.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized in the development of novel therapeutic agents due to their diverse pharmacological activities. The title compound, this compound, serves as a key intermediate for the synthesis of a variety of biologically active molecules. The presence of a primary amine at the 4-position allows for further functionalization and elaboration of the pyrazole (B372694) scaffold, making it a versatile synthon for library synthesis and lead optimization programs. The described synthetic protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Chemical Properties

PropertyValue
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol (B129727), ethanol, and dichloromethane

Experimental Protocols

Step 1: Synthesis of 3-methyl-4-nitropyrazole

This step involves the nitration of 3-methylpyrazole.

Materials:

  • 3-methylpyrazole

  • Fuming nitric acid (90%)

  • Fuming sulfuric acid (20% oleum)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 3-methylpyrazole in a 2.1:1 molar ratio at 0-5 °C (ice bath).

  • Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid (1.5:3 molar ratio relative to 3-methylpyrazole) in the dropping funnel and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the pyrazole solution while maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1.5 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated white solid is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and dried under vacuum to afford 3-methyl-4-nitropyrazole.

Table 1: Reactant Quantities for Step 1

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-methylpyrazole182.101008.21 g
Concentrated H₂SO₄2.198.0821011.4 mL
Fuming HNO₃ (90%)1.563.011509.45 g (6.3 mL)
Fuming H₂SO₄ (20%)398.0830015.3 mL
Step 2: Synthesis of 1-ethyl-3-methyl-4-nitropyrazole

This step describes the N-ethylation of the pyrazole ring.

Materials:

Procedure:

  • To a solution of 3-methyl-4-nitropyrazole in DMF, add potassium carbonate (1.5 equivalents).

  • Add iodoethane (1.2 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at 25 °C for 14 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 1-ethyl-3-methyl-4-nitropyrazole.

Table 2: Reactant Quantities for Step 2

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-methyl-4-nitropyrazole1127.09506.35 g
Iodoethane1.2155.97609.36 g (4.8 mL)
Potassium Carbonate1.5138.217510.37 g
DMF---100 mL
Step 3: Synthesis of this compound

This final step is the reduction of the nitro group to the amine.

Materials:

  • 1-ethyl-3-methyl-4-nitropyrazole

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 1-ethyl-3-methyl-4-nitropyrazole in methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol% of palladium) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Table 3: Reactant Quantities for Step 3

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
1-ethyl-3-methyl-4-nitropyrazole1155.14304.65 g
10% Pd/C~0.05 (Pd)--~160 mg
Methanol---150 mL
Hydrogen Gasexcess2.02-Balloon pressure

Synthetic Workflow and Signaling Pathways

SynthesisWorkflow A 3-Methylpyrazole B 3-Methyl-4-nitropyrazole A->B Nitration (HNO₃, H₂SO₄) C 1-Ethyl-3-methyl-4-nitropyrazole B->C N-Ethylation (EtI, K₂CO₃) D This compound C->D Reduction (H₂, Pd/C)

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthetic Steps

LogicalFlow Start Start: 3-Methylpyrazole Step1 Step 1: Nitration Start->Step1 Intermediate1 Intermediate: 3-Methyl-4-nitropyrazole Step1->Intermediate1 Step2 Step 2: N-Ethylation Intermediate1->Step2 Intermediate2 Intermediate: 1-Ethyl-3-methyl-4-nitropyrazole Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Product Final Product: This compound Step3->Product

Caption: Logical progression of the multi-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care.

  • Iodoethane is a lachrymator and should be handled in a fume hood.

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Do not allow the catalyst to dry completely in the air.

  • The hydrogenation reaction should be conducted behind a safety shield.

Conclusion

The provided protocol outlines a reliable and scalable synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery and development endeavors. The clear, step-by-step instructions and tabulated data are intended to facilitate the successful execution of this synthesis.

Application Notes and Protocols for 1-ethyl-3-methyl-1H-pyrazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-ethyl-3-methyl-1H-pyrazol-4-amine as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. While this specific molecule is not extensively documented in publicly available literature, its 4-aminopyrazole core is a well-established pharmacophore in numerous clinically approved and investigational drugs.[1][2] This document outlines synthetic strategies, potential biological applications, and detailed experimental protocols to facilitate the exploration of this compound and its derivatives in drug discovery.

Synthetic Protocols

The synthesis of this compound can be approached through established methods for the preparation of 4-amino-1,3-disubstituted pyrazoles. A common and efficient route involves the cyclization of a β-ketonitrile with a substituted hydrazine (B178648), followed by reduction of a nitro or nitroso group at the 4-position.[3]

Proposed Synthesis of this compound

A plausible synthetic route is outlined below. This multi-step process begins with the condensation of ethyl acetoacetate (B1235776) and ethylhydrazine, followed by nitration and subsequent reduction.

Workflow for the Synthesis of this compound

G A Ethyl acetoacetate + Ethylhydrazine B 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one A->B Cyclization C Nitration (HNO3/H2SO4) B->C D 1-ethyl-3-methyl-4-nitro-1H-pyrazol-5(4H)-one C->D E Reduction (e.g., H2/Pd-C or SnCl2/HCl) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for the Synthesis of 4-Aminopyrazoles

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Substituted hydrazine (e.g., ethylhydrazine)

  • Nitrating agent (e.g., nitric acid/sulfuric acid)

  • Reducing agent (e.g., Palladium on carbon, Tin(II) chloride)

  • Appropriate solvents (e.g., ethanol, acetic acid)

Procedure:

  • Cyclization: To a solution of the β-dicarbonyl compound in a suitable solvent (e.g., ethanol), add the substituted hydrazine. The reaction mixture is typically refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the resulting pyrazolone (B3327878) intermediate is purified.

  • Nitration: The pyrazolone intermediate is carefully added to a mixture of nitric acid and sulfuric acid at a low temperature (e.g., 0 °C). The reaction is stirred for a specified time and then poured onto ice. The precipitated nitro-pyrazole is filtered, washed with water, and dried.

  • Reduction: The nitro-pyrazole is dissolved in a suitable solvent, and a reducing agent is added. For catalytic hydrogenation, the mixture is stirred under a hydrogen atmosphere in the presence of a catalyst like Pd/C. For chemical reduction, an agent like SnCl2 in HCl can be used. Upon completion, the product is isolated and purified by crystallization or column chromatography.

Applications in Medicinal Chemistry: Kinase Inhibition

The 4-aminopyrazole scaffold is a key feature in many kinase inhibitors.[4][5] These compounds typically act as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase domain. The substituents on the pyrazole (B372694) ring play a crucial role in determining potency and selectivity. The ethyl group at the N1 position and the methyl group at the C3 position of this compound can be strategically utilized to explore the ATP-binding pocket of various kinases.

Potential Kinase Targets

Based on the activity of structurally similar compounds, derivatives of this compound could potentially target a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them attractive targets for cancer therapy.[6]

  • Janus Kinases (JAKs): Key mediators in cytokine signaling pathways, relevant for inflammatory diseases and some cancers.[7]

  • Aurora Kinases: Essential for mitotic progression, and their inhibition can lead to apoptosis in cancer cells.[8]

  • c-Jun N-terminal Kinases (JNKs): Implicated in stress responses and inflammatory pathways.[9]

Signaling Pathway Example: The MAPK/ERK Cascade

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

For 4-aminopyrazole-based kinase inhibitors, the following SAR observations are generally noted:

  • The 4-amino group is crucial for interacting with the kinase hinge region.

  • Substituents at the N1 position can influence selectivity and pharmacokinetic properties. The ethyl group in the title compound can be varied to explore different hydrophobic pockets.

  • Substituents at the C3 and C5 positions can be modified to enhance potency and target specific kinases. The methyl group at C3 provides a starting point for further derivatization.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound and its derivatives as medicinal agents, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[10]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., a derivative of this compound)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit.

    • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Workflow for In Vitro Kinase Assay

G A Prepare serial dilutions of test compound B Add compound and kinase to 96-well plate A->B C Initiate reaction with ATP and substrate B->C D Incubate at 30°C C->D E Stop reaction and deplete excess ATP D->E F Add detection reagent to generate luminescence E->F G Measure luminescence F->G H Calculate IC50 G->H

Caption: General workflow for a luminescence-based in vitro kinase assay.

Cell Viability Assay (MTT/MTS)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • 96-well flat-bottom sterile microplates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • For MTS assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Record the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of some 4-aminopyrazole derivatives against various kinases and cancer cell lines. This data can serve as a benchmark for evaluating new compounds based on the this compound scaffold.

Compound/ReferenceTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)
AT7519[6]CDK14-HCT1160.132
FMF-04-159-2[6][14]CDK14-HCT116-
SR-3576[9]JNK37-~1
Compound 8t[15]FLT3, CDK2, CDK40.089, 0.719, 0.770MV4-110.00122
Tozasertib (VX-680)[16]Aurora A, B, C0.6, 18, 4.6HCT1160.037

Disclaimer: The information provided in these application notes is intended for research purposes only. The proposed synthetic routes and experimental protocols may require optimization. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols for 1-ethyl-3-methyl-1H-pyrazol-4-amine as a Representative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data specifically detailing the kinase inhibitory activity of 1-ethyl-3-methyl-1H-pyrazol-4-amine is limited. Therefore, this document provides a representative overview and protocols based on the well-established role of the pyrazole (B372694) scaffold in kinase inhibition, drawing parallels with structurally similar and well-characterized pyrazole-based kinase inhibitors. The experimental data and pathways presented herein are illustrative and intended to guide research efforts for the preliminary screening and characterization of novel pyrazole-containing compounds like this compound.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders.[1] The structural features of the pyrazole nucleus allow for versatile substitutions that can be tailored to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[1] Structurally related pyrazole derivatives have shown inhibitory activity against various kinases, including Aurora kinases and Janus kinases (JAKs).[3][4] This document provides a framework for evaluating this compound as a potential kinase inhibitor.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in the table below. These properties are important for assessing its drug-like characteristics.

PropertyValueReference
Molecular FormulaC6H11N3[5]
Molecular Weight125.17 g/mol [5]
XLogP3-AA0.6[6]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count2[6]
Rotatable Bond Count2[5]

Representative Kinase Inhibition Profile

Due to the absence of specific data for this compound, the following table presents inhibitory activities of a representative, structurally related pyrazole-based inhibitor, AT9283, which is a multi-targeted kinase inhibitor with potent activity against Aurora kinases and JAK2.[7] This data illustrates the potential of the pyrazole scaffold and provides a benchmark for screening this compound.

Kinase TargetIC50 (nM)Cell LineCellular Assay IC50 (µM)Reference
Aurora A3HCT1160.03[7]
Aurora B3HCT1160.03[7]
JAK21.2HEL0.25[7]
JAK31.1--[7]
Abl (T315I)4--[7]

Signaling Pathway

Many pyrazole-based inhibitors target kinases involved in cell cycle regulation and proliferation. A common target is the Aurora kinase family, which plays a crucial role in mitosis. The diagram below illustrates a simplified signaling pathway involving Aurora A kinase.

G cluster_0 Cell Cycle Progression CyclinB_CDK1 Cyclin B/CDK1 G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition activates AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 activates Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation promotes Mitotic_Spindle Mitotic Spindle Assembly Centrosome_Maturation->Mitotic_Spindle leads to Mitosis Mitosis Mitotic_Spindle->Mitosis enables G2_M_Transition->AuroraA activates Inhibitor 1-ethyl-3-methyl- 1H-pyrazol-4-amine (Hypothetical) Inhibitor->AuroraA inhibits

Caption: Hypothetical inhibition of the Aurora A signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize a novel pyrazole-based kinase inhibitor.

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase in a cell-free system.

Workflow:

G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare_Reagents Serial_Dilution Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Add_to_Plate Add Kinase and Inhibitor to Plate Serial_Dilution->Add_to_Plate Incubate_1 Incubate Add_to_Plate->Incubate_1 Initiate_Reaction Add ATP and Substrate Incubate_1->Initiate_Reaction Incubate_2 Incubate Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (IC50 determination) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound) dissolved in DMSO

  • Kinase assay buffer (composition varies depending on the kinase)

  • Stop solution (e.g., EDTA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the test compound in kinase assay buffer to achieve a range of concentrations.

  • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the purified kinase to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction by adding the stop solution.

  • Add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced (which is proportional to kinase activity).

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

This protocol assesses the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116 for colorectal cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear bottom, white-walled plates

  • CO2 incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the various concentrations of the test compound. Include wells with untreated cells and cells treated with a known cytotoxic agent as controls.

  • Incubate the plate for 72 hours in a CO2 incubator.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.

This protocol is used to determine if the test compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.

Workflow:

G Cell_Culture Cell Culture and Compound Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Target & Total Target) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

References

Application Notes and Protocols for Antimicrobial Assays of 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific antimicrobial assay data for the compound 1-ethyl-3-methyl-1H-pyrazol-4-amine . The following application notes and protocols are therefore based on established methodologies for screening novel chemical entities for antimicrobial activity, with specific examples drawn from research on structurally related 4-aminopyrazole derivatives. These protocols are intended to serve as a comprehensive guide for researchers initiating an investigation into the antimicrobial potential of this specific compound.

Introduction to the Antimicrobial Potential of Pyrazole (B372694) Scaffolds

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The introduction of an amino group, particularly at the C4 position, can significantly influence the molecule's biological profile. While direct data on this compound is unavailable, studies on other 4-aminopyrazole derivatives have shown moderate to significant activity against various bacterial and fungal strains. For instance, certain 4-aminopyrazolo[1,5-a]pyrazines have demonstrated antibacterial and antifungal activity. Similarly, other substituted aminopyrazoles have been tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] These findings suggest that the this compound scaffold is a promising candidate for antimicrobial screening.

Quantitative Data on Related Compounds

As no quantitative data for this compound was found, this section remains unpopulated. Should experimental data become available, it would be presented in the following format:

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

Test OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213
Bacillus subtilis ATCC 6633
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Reference Drug (e.g., Ciprofloxacin)

Table 2: Antifungal Activity of this compound (Hypothetical Data)

Test OrganismMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)
Candida albicans ATCC 10231
Aspergillus niger ATCC 16404
Reference Drug (e.g., Fluconazole)

Experimental Protocols

The following are detailed, generalized protocols for conducting primary antimicrobial screening assays, adaptable for testing this compound.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loops and needles

  • Sterile saline solution (0.85%)

  • Vortex mixer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the microorganism from an agar (B569324) plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, read the absorbance at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Nutrient agar or Sabouraud dextrose agar plates

  • Sterile micropipettes

  • Incubator

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto appropriately labeled agar plates.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Agar Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of an agar plate to create a lawn of bacteria or fungi.

  • Application of Test Compound:

    • Aseptically apply a known concentration of the test compound solution onto sterile filter paper disks.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate under the appropriate conditions.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

The following diagrams illustrate the workflows for the described antimicrobial assays.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Growth or Read Absorbance D->E F Determine MIC E->F

Caption: Workflow for MIC Determination.

MBC_MFC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation Incubation & Analysis A Select Wells with No Visible Growth (≥ MIC) B Aliquot from Wells onto Nutrient Agar Plates A->B C Incubate Plates B->C D Observe for Colony Growth C->D E Determine MBC/MFC D->E

Caption: Workflow for MBC/MFC Determination.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Lawn on Agar Plate C Place Disks on Inoculated Plate A->C B Impregnate Sterile Disks with Test Compound B->C D Incubate Plate C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for Agar Disk Diffusion Assay.

References

Application Notes & Protocols: Development of Novel Anti-inflammatory Agents from Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a versatile and highly significant scaffold in medicinal chemistry.[1][2][3] Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, and anticancer properties.[1][2][4] Notably, the pyrazole (B372694) moiety is a cornerstone in the development of anti-inflammatory agents. The commercial success of celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, has underscored the therapeutic potential of this chemical class in treating inflammatory disorders.[1][5][6]

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can lead to various diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5] Key mediators of inflammation include prostaglandins, leukotrienes, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5] Pyrazole derivatives exert their anti-inflammatory effects by modulating the signaling pathways that produce these mediators.

These application notes provide an overview of the mechanisms of action, synthesis strategies, and key experimental protocols for the evaluation of novel pyrazole-based anti-inflammatory agents.

Mechanisms of Action of Pyrazole-Based Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives are primarily attributed to their ability to inhibit key enzymes and transcription factors involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

A major mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[7] Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects due to the inhibition of COX-1.[5]

Novel pyrazole derivatives are often designed as selective COX-2 inhibitors to minimize these adverse effects.[5][6] For instance, the sulfonamide group of celecoxib binds to a hydrophobic pocket in the COX-2 enzyme, contributing to its selectivity.[5]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Inhibits

Lipoxygenase (LOX) Inhibition

Some pyrazole derivatives also exhibit inhibitory activity against lipoxygenases (LOXs), enzymes that catalyze the production of leukotrienes from arachidonic acid.[1][5] Leukotrienes are potent mediators of inflammation, and their inhibition represents another therapeutic strategy. Dual inhibitors of both COX-2 and 5-LOX are of particular interest as they may offer broader anti-inflammatory efficacy.[5]

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[8][9] A number of pyrazole-based compounds have been developed as potent inhibitors of p38 MAP kinase.[9] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing its activation and downstream signaling. BIRB 796 is a clinical candidate from this class of inhibitors.[8][10]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli p38 MAP Kinase p38 MAP Kinase Inflammatory Stimuli->p38 MAP Kinase Activates Transcription Factors Transcription Factors p38 MAP Kinase->Transcription Factors Activates Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->p38 MAP Kinase Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines Transcription Factors->Pro-inflammatory Cytokines Induces Transcription of

Nuclear Factor-kappa B (NF-κB) Inhibition

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[11][12][13] The NF-κB signaling pathway can be a target for anti-inflammatory drugs.[14] Some novel pyrazole derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[11][15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Activates Transcription

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize quantitative data for novel pyrazole derivatives from various studies, highlighting their anti-inflammatory potential.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib4.50.02225[5]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[5]
Pyrazole-thiazole hybrid-0.03-[5]
Pyrazolo-pyrimidine-0.015-[5]
FR140423--150[16]
Compound 1> 690.31> 222[17]

Table 2: In Vitro Lipoxygenase (LOX) Inhibition

Compound5-LOX IC50 (µM)Reference
Pyrazole-thiazole hybrid0.12[5]
Compound 2g80[1][18]

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)% Inhibition of EdemaReference
Indomethacin-72.99[19]
Celecoxib-83.76[19]
Compound 6b-85.23 - 85.78[19]
Pyrazoline 2d-High[1][18]
Pyrazoline 2e-High[1][18]
Pyrazole-thiazole hybrid-75[5]
FR140423-Potent, dose-dependent[16]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel anti-inflammatory agents.

Synthesis of Pyrazole Derivatives

A common and effective method for synthesizing pyrazole derivatives is through the condensation of chalcones with hydrazine (B178648) hydrate (B1144303).[1][18]

Protocol 1: Synthesis of Pyrazole Derivatives from Chalcones

Synthesis_Workflow Start Start Claisen-Schmidt Condensation Claisen-Schmidt Condensation Start->Claisen-Schmidt Condensation Chalcone (B49325) Synthesis Chalcone Synthesis Claisen-Schmidt Condensation->Chalcone Synthesis Aldehyde + Ketone Cyclocondensation Cyclocondensation Chalcone Synthesis->Cyclocondensation Chalcone Pyrazole Synthesis Pyrazole Synthesis Cyclocondensation->Pyrazole Synthesis + Hydrazine Hydrate Purification Purification Pyrazole Synthesis->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Materials:

Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation): a. Dissolve the substituted acetophenone and aromatic aldehyde in methanol. b. Add a 15% KOH solution dropwise while stirring. c. Continue stirring at room temperature for the appropriate time (e.g., 12 hours) until the reaction is complete (monitored by TLC).[19] d. Pour the reaction mixture into crushed ice and acidify with dilute HCl. e. Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent.

  • Pyrazole Synthesis: a. Dissolve the synthesized chalcone in absolute ethanol. b. Add hydrazine hydrate to the solution. c. Add a few drops of glacial acetic acid as a catalyst.[1] d. Reflux the reaction mixture for 4-6 hours.[19] e. Monitor the reaction progress by TLC. f. After completion, cool the reaction mixture and pour it into ice-cold water. g. Filter the resulting solid, wash with water, and purify by recrystallization.

  • Characterization: a. Confirm the structure of the synthesized pyrazole derivatives using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[1]

In Vivo Anti-inflammatory Activity Assay

The carrageenan-induced paw edema model is a standard and widely used method to evaluate the acute anti-inflammatory activity of new compounds.[2][19]

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (or other suitable strain)

  • Test pyrazole compound

  • Reference drug (e.g., Indomethacin, Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% w/v Carrageenan solution in saline

  • Pletysmometer

Procedure:

  • Animal Acclimatization: a. House the rats in standard laboratory conditions for at least one week before the experiment. b. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: a. Divide the rats into groups (e.g., control, reference, and test groups). b. Administer the vehicle to the control group. c. Administer the reference drug to the reference group. d. Administer the test pyrazole compound at different doses to the test groups. Administration is typically oral or intraperitoneal.[1]

  • Induction of Edema: a. One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: a. Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at specified time intervals after the injection (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

  • Data Analysis: a. Calculate the percentage increase in paw volume for each animal: [(Vt - V0) / V0] * 100. b. Calculate the percentage inhibition of edema for the drug-treated groups compared to the control group: [(Control Edema - Treated Edema) / Control Edema] * 100.

Conclusion and Future Directions

References

Application of 1-ethyl-3-methyl-1H-pyrazol-4-amine in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-3-methyl-1H-pyrazol-4-amine is a versatile heterocyclic building block in organic synthesis, primarily utilized as a precursor for the construction of fused pyrazole (B372694) derivatives. Its unique structural motif, featuring a nucleophilic amino group ortho to a nitrogen atom within the pyrazole ring, makes it an ideal starting material for the synthesis of pyrazolo[3,4-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry and drug development due to their structural analogy to purines, which allows them to function as potent inhibitors of various protein kinases. Consequently, this compound is a key intermediate in the development of novel therapeutics, particularly in the area of oncology.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for drug discovery.

Core Applications: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

The primary application of this compound is in the synthesis of the pyrazolo[3,4-d]pyrimidine core. This bicyclic heterocycle is a common scaffold in a multitude of kinase inhibitors. The general synthetic strategy involves the construction of the pyrimidine (B1678525) ring onto the existing pyrazole core of this compound.

Key Synthetic Transformations:
  • Synthesis of 1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: This is a foundational step, creating the pyrimidinone core, which can be further functionalized.

  • Synthesis of 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: The chlorination of the pyrimidinone provides a reactive intermediate that can undergo nucleophilic substitution to introduce a variety of side chains.

  • Synthesis of N-Aryl/Alkyl-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines: These final compounds, often the target bioactive molecules, are synthesized by the reaction of the 4-chloro intermediate with various amines.

Data Presentation

The following tables summarize the expected quantitative data for the key synthetic steps. The data is based on analogous reactions reported in the literature for structurally similar aminopyrazoles.

Table 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Starting Material This compound
Reagent Formamide (B127407)
Expected Yield 80-90%
Reference Reaction Cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide.[1]
Table 2: Synthesis of 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
Starting Material 1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reagent Phosphorus oxychloride (POCl₃)
Expected Yield 85-95%
Reference Reaction Chlorination of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[1]
Table 3: Synthesis of N-Aryl-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines
Starting Material 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reagent Substituted Aniline (B41778)
Expected Yield 70-85%
Reference Reaction Reaction of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 4-aminobenzoic acid.[1]

Experimental Protocols

The following protocols are adapted from established procedures for analogous 1-substituted-3-methyl-1H-pyrazol-4-amines and are expected to be directly applicable.

Protocol 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes the cyclization of this compound with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of formamide (10-20 eq).

  • Heat the reaction mixture to 190 °C with stirring.

  • Maintain the temperature and continue stirring for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain 1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Protocol 2: Synthesis of 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the chlorination of 1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using phosphorus oxychloride.

Materials:

  • 1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask, add 1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (5-10 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 106 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 3: Synthesis of N-Aryl-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

This protocol describes the nucleophilic aromatic substitution reaction between 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and a substituted aniline to generate potential kinase inhibitors.

Materials:

  • 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Substituted aniline (e.g., 4-aminobenzoic acid)

  • Isopropanol (B130326) or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • To a round-bottom flask, add 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and the substituted aniline (1.1 eq).

  • Add isopropanol as the solvent.

  • Heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for 16-20 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to obtain the desired N-Aryl-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Mandatory Visualizations

G cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidine Core A This compound B 1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one A->B Formamide, 190 °C C 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine B->C POCl₃, reflux D N-Aryl/Alkyl-1-ethyl-3-methyl-1H- pyrazolo[3,4-d]pyrimidin-4-amine (Kinase Inhibitor Scaffold) C->D Ar-NH₂, reflux

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidines.

G cluster_1 Protocol 1: Pyrimidinone Formation P1_Start Start: This compound + Formamide P1_Step1 Heat to 190 °C (6-8 hours) P1_Start->P1_Step1 P1_Step2 Cool to RT P1_Step1->P1_Step2 P1_Step3 Precipitate with Water P1_Step2->P1_Step3 P1_Step4 Filter and Dry P1_Step3->P1_Step4 P1_End End Product: Pyrazolo[3,4-d]pyrimidin-4(5H)-one P1_Step4->P1_End

Caption: Experimental workflow for Protocol 1.

G cluster_2 Protocol 2 & 3: Functionalization P2_Start Start: Pyrazolo[3,4-d]pyrimidin-4(5H)-one + POCl₃ P2_Step1 Reflux (4-6 hours) P2_Start->P2_Step1 P2_Step2 Quench on Ice & Neutralize P2_Step1->P2_Step2 P2_Product Intermediate: 4-chloro-pyrazolo[3,4-d]pyrimidine P2_Step2->P2_Product P3_Step1 React with Ar-NH₂ in Isopropanol (Reflux) P2_Product->P3_Step1 P3_End End Product: N-Aryl substituted pyrazolo[3,4-d]pyrimidine P3_Step1->P3_End

Caption: Experimental workflow for Protocols 2 and 3.

References

Application Notes and Protocols for NMR Characterization of 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-ethyl-3-methyl-1H-pyrazol-4-amine is a substituted pyrazole (B372694), a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such molecules. This document provides a detailed protocol for the ¹H and ¹³C NMR characterization of this compound, including predicted spectral data based on analogous compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values are estimated based on data from structurally related pyrazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5 (pyrazole ring)~7.2 - 7.5Singlet-
-NH₂ (amino group)~3.5 - 5.0 (broad)Singlet-
-CH₂- (ethyl group)~3.9 - 4.2Quartet~7.3
-CH₃ (ethyl group)~1.3 - 1.5Triplet~7.3
-CH₃ (methyl group)~2.1 - 2.3Singlet-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole ring)~145 - 150
C-4 (pyrazole ring)~115 - 120
C-5 (pyrazole ring)~130 - 135
-CH₂- (ethyl group)~40 - 45
-CH₃ (ethyl group)~14 - 16
-CH₃ (methyl group)~10 - 12

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Protocol 1: Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for many organic compounds. However, due to the presence of the amine group, which can undergo proton exchange, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) may be a better solvent to observe the -NH₂ protons. The solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (0.03% v/v).

  • Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)5.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)20 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans (NS)1024 or more
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 s
Spectral Width (SW)240 ppm
Temperature298 K

Protocol 3: Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr Insert Sample c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr Insert Sample ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing and Baseline Correction ft->phase reference Referencing to TMS phase->reference analyze Peak Picking and Integration reference->analyze assign Assign Signals analyze->assign elucidate Elucidate Structure assign->elucidate

Application Notes and Protocols for the Analytical Identification of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole (B372694) and its derivatives represent a critical class of five-membered heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The biological activity of these compounds is highly dependent on their specific structure, including the substitution pattern and stereochemistry. Therefore, unambiguous identification and characterization are paramount for drug discovery, quality control, and regulatory compliance. These application notes provide detailed protocols and comparative data for the key analytical techniques employed in the identification and characterization of pyrazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of pyrazole derivatives in solution.[2] ¹H and ¹³C NMR provide detailed information about the molecular skeleton, including the number and connectivity of protons and carbons, the substitution pattern on the pyrazole ring, and the presence of tautomeric forms.[2][3][4]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole compound.[3]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4]

    • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[3]

  • Instrumental Analysis:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

    • For ¹H NMR, use a standard single-pulse sequence with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.[3] Typically, 8-16 scans are sufficient.[3]

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required, and a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.[3]

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).[3]

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal.[3]

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (e.g., singlet, doublet) to deduce the structure. For the pyrazole ring, distinct signals for H3, H4, and H5 protons can be observed and assigned.[3]

Data Presentation: Typical NMR Data for 1-Methylpyrazole

Parameter ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) H3: ~7.5 (d) H5: ~7.4 (d) H4: ~6.2 (t) N-CH₃: ~3.9 (s)[3]C3: ~138.7 C5: ~129.2 C4: ~105.4 N-CH₃: ~39.1[3]
Coupling Constant (J, Hz) J₃,₄ ≈ 1.8 Hz J₄,₅ ≈ 2.3 Hz J₃,₅ ≈ 0.5 Hz[3]N/A

Mass Spectrometry (MS)

Application: Mass spectrometry is essential for determining the molecular weight and elemental composition of pyrazole compounds. When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for separating and identifying components in a mixture, including isomers and impurities.[1][5] The fragmentation pattern provides valuable structural information.[6]

Experimental Protocol: GC-MS for Pyrazole Isomer Analysis

  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions as necessary to bring the concentration into the optimal range for the instrument.

  • Instrumental Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent non-polar column is commonly used.[1]

      • Injector Temperature: 250 °C.[1]

      • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.[1]

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

      • Oven Temperature Program: Initial temperature of 80 °C (hold for 2 min), then ramp at 10 °C/min to 280 °C (hold for 5 min). This program should be optimized for the specific analytes.[1]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern. Common fragmentation pathways for the pyrazole ring include the expulsion of HCN and N₂.[6] The fragmentation of substituent groups provides further structural clues.

    • Use retention indices and comparison to mass spectral libraries for unambiguous identification of isomers.[1][7]

Data Presentation: Key GC-MS Parameters

Parameter Value/Condition
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)[1]
Injector Temp. 250 °C[1]
Carrier Gas Helium[1]
Flow Rate 1.0 - 1.2 mL/min[1]
Ionization Mode Electron Ionization (EI) at 70 eV
Typical Fragments [M-H]⁺, [M-HCN]⁺, [M-H-N₂]⁺

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a cornerstone technique for determining the purity of pyrazole compounds and for separating non-volatile derivatives, regioisomers, and enantiomers.[8][9] It is widely used in quality control during drug development for quantification and stability studies.[10]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (or Phosphoric Acid for non-MS applications) in Water.[8][11]

    • Mobile Phase B: Acetonitrile (or Methanol).[8]

    • Filter and degas all mobile phases prior to use.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~25 mg of a pyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.[8]

    • Sample Solution: Prepare the sample to be analyzed in the same manner and at the same concentration.[8]

    • Prepare a series of dilutions from the stock solution for linearity checks (e.g., 2.5 - 50 µg/mL).[10]

  • Instrumental Analysis:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 10-20 µL.[10]

    • Column Temperature: 30-40 °C.[10]

    • Detection: UV-Vis or Photodiode Array (PDA) detector at a wavelength where the analyte has maximum absorbance (e.g., 237 nm).[10]

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. (Gradient must be optimized).

  • Data Analysis:

    • Calculate purity by the area percent method: (Peak Area of Main Component / Total Peak Area) x 100.

    • For quantification, create a calibration curve by plotting the peak area versus the concentration of the standard solutions.[10]

Data Presentation: HPLC Method Validation Parameters

Validation Parameter Typical Acceptance Criteria/Result
Linearity Range 2.5 - 150 µg/mL[10][12]
Correlation Coefficient (r²) > 0.999[10]
Limit of Detection (LOD) 2.43 µg/mL (Example Value)[10]
Limit of Quantification (LOQ) 7.38 µg/mL (Example Value)[10]
Accuracy (% Recovery) 98% - 102%[10]
Precision (% RSD) < 2%

X-ray Crystallography

Application: Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a pyrazole compound in the solid state.[13][14] It is the gold standard for determining stereochemistry, conformation, and intermolecular interactions like hydrogen bonding.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the pyrazole compound suitable for diffraction (typically > 0.1 mm in all dimensions).

    • Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical.

  • Data Collection:

    • Select and mount a suitable crystal on a goniometer head.[14]

    • Place the mounted crystal on a diffractometer (e.g., Bruker D8 Quest) equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and detector.[14]

    • Cool the crystal under a stream of nitrogen gas (e.g., 172 K) to minimize thermal motion.[14]

    • Collect a full sphere of diffraction data using a series of ω- and φ-scans.[14]

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Apply absorption corrections.[14]

    • Solve the structure using direct methods or intrinsic phasing (e.g., with SHELXT).[14]

    • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[14] This involves refining atomic positions, displacement parameters, and occupancies.

    • Locate and refine hydrogen atoms.

  • Data Interpretation:

    • Analyze the final structure to determine bond lengths, bond angles, and torsion angles.

    • Identify the crystal system, space group, and unit cell parameters.[13]

    • Visualize the molecular structure and packing in the crystal lattice.

Data Presentation: Example Crystallographic Data

Parameter Example Value for a Pyrazole Derivative
Crystal System Monoclinic[13]
Space Group P2₁/n[13]
Unit Cell Dimensions a = 21.54 Å, b = 7.38 Å, c = 22.77 Å α = 90°, β = 101.09°, γ = 90°[13]
Radiation Source Mo-Kα (λ = 0.71073 Å)[14]
Temperature 172 K[14]

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a pyrazole molecule.[16] It is useful for confirming the synthesis of a target compound by observing the appearance or disappearance of characteristic vibrational bands, such as C=O, N-H, or C-N stretches.[17][18]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid pyrazole sample directly onto the diamond crystal of the ATR accessory.[3]

  • Analysis: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹, by co-adding 16-32 scans.[3]

  • Interpretation: Identify characteristic absorption bands. For example, N-H stretching bands appear in the 3100-3180 cm⁻¹ region, while C-N stretching of the pyrazole ring can be observed around 1290 cm⁻¹.[14][17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application: UV-Vis spectroscopy provides information about the electronic transitions within the pyrazole molecule, particularly the π → π* transitions of the aromatic ring.[19][20] It is primarily used for quantitative analysis (following Beer's Law) and to confirm the presence of the pyrazole chromophore.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole compound in a UV-grade solvent (e.g., ethanol, cyclohexane) at a known concentration (e.g., 1 x 10⁻³ M).[3]

    • Prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).[3]

  • Analysis: Record the absorption spectrum over a wavelength range of 200-400 nm using a double-beam spectrophotometer.[3]

  • Interpretation: Identify the wavelength of maximum absorbance (λₘₐₓ). For the parent pyrazole, a maximal absorption cross-section is observed around 203 nm.[20][21]

Data Presentation: Spectroscopic Data Summary

Technique Typical Range / Observation Information Gained
FTIR N-H stretch: 3100-3180 cm⁻¹ C=N stretch: ~1500-1600 cm⁻¹ C-N stretch: ~1290 cm⁻¹[14][17]Presence of specific functional groups
UV-Vis λₘₐₓ: ~200-240 nm for π → π* transitions[19][21]Confirmation of conjugated π-system

Visualizations

Logical Workflow for Pyrazole Compound Identification

This diagram illustrates a typical workflow for identifying and characterizing a newly synthesized or isolated pyrazole compound, moving from initial characterization to definitive structural confirmation.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Definitive Confirmation cluster_3 Final Data Synthesis Synthesis or Isolation TLC_HPLC Purity Check (TLC/HPLC) Synthesis->TLC_HPLC MS Molecular Weight (MS) TLC_HPLC->MS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) MS->NMR Pure Sample FTIR Functional Groups (FTIR) NMR->FTIR UV_Vis Chromophore Check (UV-Vis) NMR->UV_Vis Xray Absolute Structure (X-ray Crystallography) NMR->Xray If crystal available Elemental Elemental Analysis NMR->Elemental Report Structure Confirmed Xray->Report Elemental->Report

Caption: Logical workflow for pyrazole identification.

Chromatographic Analysis Workflow

This diagram outlines the process for analyzing a pyrazole-containing mixture using hyphenated chromatographic techniques like GC-MS or LC-MS.

G cluster_detection Detection & Identification start Sample Mixture (e.g., reaction product) prep Sample Preparation (Dilution, Filtration) start->prep injection Injection into Chromatograph (GC/LC) prep->injection separation Separation on Column injection->separation ms Mass Spectrometer (MS) - Molecular Weight - Fragmentation separation->ms Elution uv UV/PDA Detector - Quantification separation->uv Elution data Data Analysis - Peak Integration - Library Search ms->data uv->data result Identified & Quantified Components data->result

Caption: Workflow for chromatographic analysis (GC/LC-MS).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The synthesis is typically approached in two main stages: the formation of the 3-methyl-1H-pyrazol-4-amine core, often via a 4-nitro precursor, followed by N-ethylation.

Issue 1: Low Yield in the Initial Pyrazole (B372694) Ring Formation

Q: I am getting a low yield during the synthesis of the 3-methyl-1H-pyrazol-4-amine precursor. What are the likely causes and how can I improve it?

A: Low yields in pyrazole synthesis, such as the Knorr synthesis, can often be attributed to several factors. Here are the common causes and troubleshooting steps:

  • Purity of Starting Materials: Ensure your 1,3-dicarbonyl compound (or its equivalent) and the hydrazine (B178648) source are of high purity. Impurities can lead to unwanted side reactions and complicate the purification process.

  • Reaction Conditions: The reaction temperature, solvent, and pH are critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Stoichiometry: A slight excess of hydrazine (around 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.

  • Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers if you are using an unsymmetrical dicarbonyl precursor.

Experimental Tip: For the synthesis of a 3-methyl-pyrazol-5-one, a common precursor, reacting ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) in ethanol (B145695) can yield up to 89%.[1]

Issue 2: Poor Regioselectivity during N-ethylation

Q: I am observing a mixture of two regioisomers (N1-ethyl and N2-ethyl) during the ethylation step. How can I improve the selectivity for the desired this compound?

A: Regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge. The outcome is influenced by steric and electronic factors. Here’s how you can control it:

  • Choice of Base and Solvent: This is a critical factor. The combination of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often favors alkylation at the less sterically hindered nitrogen. Stronger bases like sodium hydride (NaH) can also be used. A systematic study on 3-substituted pyrazoles showed that K₂CO₃ in DMSO is effective for regioselective N1-alkylation.[2]

  • Nature of the Alkylating Agent: While you are using an ethylating agent, be aware that bulkier alkylating agents tend to favor the less hindered nitrogen atom.

  • Temperature: Reaction temperature can influence the isomeric ratio. It's advisable to start at room temperature and monitor the reaction.

  • Protecting Groups: If regioselectivity remains a problem, consider using a protecting group on one of the nitrogen atoms to direct the ethylation to the desired position, followed by a deprotection step.

Quantitative Data on N-Alkylation of a Related Compound:

The following table summarizes the effect of different bases and solvents on the N-alkylation of a similar substrate, methyl 3-amino-1H-pyrazole-4-carboxylate. This data can serve as a starting point for optimizing your reaction.

Base (equiv.)SolventAlkylating Agent (equiv.)TemperatureTime (h)Yield of N1-isomerYield of N2-isomer
K₂CO₃ (1.5)DMFMethyl Iodide (1.1)Room Temp12Major ProductMinor Product
NaH (1.1)THFBenzyl Bromide (1.0)0 °C to RT6Major ProductMinor Product
Cs₂CO₃ (2.0)AcetonitrileEthyl Iodide (1.2)60 °C8Good YieldTrace

Note: This data is illustrative for a related compound and optimization will be necessary for your specific substrate.

Issue 3: Difficulty in Product Purification

Q: My final product, this compound, is difficult to purify. What are the recommended methods?

A: Purification of aminopyrazoles can be challenging due to their basicity. Here are some recommended approaches:

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica (B1680970) gel is typically used.

    • Mobile Phase: A gradient of hexane/ethyl acetate (B1210297) is a good starting point. For basic amines that may interact strongly with acidic silica, adding a small amount of a competing amine like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can improve the separation and reduce tailing.[3] Reversed-phase chromatography can also be an effective alternative.[4]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Common solvent systems for pyrazole derivatives include ethanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar anti-solvent (like hexane).[5]

  • Acid-Base Extraction: As your product is an amine, you can use its basicity to your advantage. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A1: A common and effective route involves a multi-step synthesis. A plausible pathway is as follows:

  • Formation of a 4-Nitropyrazole Precursor: Start with the synthesis of 3-methyl-4-nitro-1H-pyrazole. This can be achieved through various methods, including the Knorr pyrazole synthesis using a nitrated 1,3-dicarbonyl precursor.

  • N-Ethylation: Perform a regioselective N-ethylation of 3-methyl-4-nitro-1H-pyrazole to obtain 1-ethyl-3-methyl-4-nitro-1H-pyrazole. This step is crucial for establishing the correct isomer.

  • Reduction of the Nitro Group: Reduce the nitro group to an amine. A common method for this transformation is catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas.

Q2: What are the key experimental protocols for the synthesis?

A2: Below are detailed experimental protocols for the key steps, adapted from procedures for analogous compounds.

Protocol 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one (A Precursor to the Pyrazole Core) [1]

  • In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and hydrazine hydrate (1 equivalent) in ethanol.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction to completion by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. A yield of around 89% can be expected.[1]

Protocol 2: Base-Mediated N-Ethylation of a Pyrazole Precursor [6]

  • Under an inert atmosphere (e.g., Argon), dissolve the 3-methyl-4-nitro-1H-pyrazole (1 equivalent) in anhydrous DMF or DMSO to a concentration of 0.1-0.5 M.

  • Add potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add ethyl iodide or ethyl bromide (1.0-1.2 equivalents) dropwise to the suspension.

  • Stir the reaction at room temperature or gently heat (e.g., up to 80°C) for 4-24 hours, monitoring the progress by TLC or LC-MS.[6]

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reduction of the Nitro Group to an Amine

  • Dissolve the 1-ethyl-3-methyl-4-nitro-1H-pyrazole in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product as needed, for example, by column chromatography.

Q3: What are the potential side reactions to be aware of during the N-ethylation of a 4-aminopyrazole?

A3: If you are ethylating 3-methyl-1H-pyrazol-4-amine directly, besides the formation of the N2-ethyl regioisomer, there is a possibility of over-alkylation on the 4-amino group, leading to the formation of a 4-(ethylamino) or 4-(diethylamino) pyrazole derivative. To minimize this, you can:

  • Use a protecting group on the amino group before N-ethylation.

  • Carefully control the stoichiometry of the ethylating agent.

  • Use milder reaction conditions.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: N-Ethylation cluster_step3 Step 3: Reduction Ethyl_acetoacetate Ethyl acetoacetate 3_methyl_4_nitro_1H_pyrazole 3-methyl-4-nitro-1H-pyrazole Ethyl_acetoacetate->3_methyl_4_nitro_1H_pyrazole Nitrating agent Hydrazine Hydrazine Hydrazine->3_methyl_4_nitro_1H_pyrazole 1_ethyl_3_methyl_4_nitro_1H_pyrazole 1-ethyl-3-methyl-4-nitro-1H-pyrazole 3_methyl_4_nitro_1H_pyrazole->1_ethyl_3_methyl_4_nitro_1H_pyrazole K2CO3, DMF Ethyl_iodide Ethyl iodide Ethyl_iodide->1_ethyl_3_methyl_4_nitro_1H_pyrazole Final_Product This compound 1_ethyl_3_methyl_4_nitro_1H_pyrazole->Final_Product H2, Pd/C

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify Synthesis Step with Issue Start->Check_Step Ring_Formation Low Yield in Ring Formation Check_Step->Ring_Formation Ring Formation N_Ethylation Poor Regioselectivity in N-Ethylation Check_Step->N_Ethylation N-Ethylation Purification Difficulty in Purification Check_Step->Purification Purification RF_Sol1 Check Purity of Starting Materials Ring_Formation->RF_Sol1 RF_Sol2 Optimize Reaction Conditions (Temp, Time, pH) Ring_Formation->RF_Sol2 RF_Sol3 Adjust Reactant Stoichiometry Ring_Formation->RF_Sol3 NE_Sol1 Vary Base and Solvent (e.g., K2CO3/DMF) N_Ethylation->NE_Sol1 NE_Sol2 Adjust Reaction Temperature N_Ethylation->NE_Sol2 NE_Sol3 Consider Protecting Group Strategy N_Ethylation->NE_Sol3 P_Sol1 Column Chromatography with Amine Additive Purification->P_Sol1 P_Sol2 Attempt Recrystallization with Different Solvents Purification->P_Sol2 P_Sol3 Utilize Acid-Base Extraction Purification->P_Sol3 End Improved Yield and Purity RF_Sol1->End RF_Sol2->End RF_Sol3->End NE_Sol1->End NE_Sol2->End NE_Sol3->End P_Sol1->End P_Sol2->End P_Sol3->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 1-ethyl-3-methyl-1H-pyrazol-4-amine from a typical reaction mixture. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., ethylhydrazine, 1,3-dicarbonyl compounds), regioisomers (such as 1-ethyl-5-methyl-1H-pyrazol-4-amine), and byproducts from side reactions like the formation of pyrazolones.[1][2] The reaction of ethyl acetoacetate (B1235776) with a hydrazine (B178648), a common route for pyrazole (B372694) synthesis, can lead to the formation of a more stable pyrazolone (B3327878) tautomer under certain conditions.[1] Additionally, colored impurities may arise from side reactions involving the hydrazine starting material.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for pyrazole derivatives like this compound are column chromatography, recrystallization, and acid-base extraction.[3] Column chromatography is widely used for separating closely related impurities.[4] Recrystallization is effective for removing minor impurities if a suitable solvent is found.[5] Given the basic nature of the amine group, acid-base extraction can be a powerful method to separate the product from non-basic impurities.[5]

Q3: How can I monitor the progress and success of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process by visualizing the separation of the desired compound from impurities.[1] For a more detailed analysis of purity, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential for identifying the structure of the purified compound and any remaining byproducts.[1][4] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity assessment.[6]

Q4: What are some suitable solvents for the purification of this compound?

A4: For column chromatography, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1] For recrystallization, solvents like ethanol, or solvent mixtures such as ethanol-water, hexane/ethyl acetate, or hexane/acetone (B3395972) can be effective.[1][5] The choice of solvent will depend on the specific impurities present in your crude product.

Troubleshooting Guides

Issue 1: The Product Fails to Crystallize or Oils Out During Recrystallization.

  • Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it either remains in solution or forms an oil instead of crystals. What should I do?

  • Answer:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.

    • Add Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution.

    • Re-evaluate Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble, or use an anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid, then gently heat until it clarifies and allow to cool slowly.[7]

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to crystallize again.

    • Cool Slowly: Rapid cooling can sometimes lead to oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7]

Issue 2: Impurities Co-elute with the Product During Column Chromatography.

  • Question: I'm running a silica (B1680970) gel column, but one or more impurities have a similar Rf value to my desired product and are co-eluting. How can I improve the separation?

  • Answer:

    • Optimize the Mobile Phase: Use TLC to test different solvent systems. A less polar mobile phase will generally lead to lower Rf values and may improve the separation of closely eluting spots. Try different solvent combinations, such as dichloromethane/methanol or toluene/ethyl acetate.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of amines.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar Rf values.

    • Consider an Alternative Purification Method: If chromatography is not providing adequate separation, consider converting the amine to its salt (e.g., hydrochloride) and purifying it by recrystallization, followed by neutralization to recover the free amine.[2][7]

Issue 3: Low Recovery of the Product After Purification.

  • Question: After performing recrystallization or column chromatography, the yield of my purified this compound is very low. What could be the cause?

  • Answer:

    • Recrystallization Issues: You may be using too much solvent, causing a significant amount of your product to remain in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. You can also try to recover more product by concentrating the mother liquor and recrystallizing a second crop of crystals.

    • Column Chromatography Issues: The product may be adsorbing irreversibly to the silica gel. This is more common with highly polar compounds. Adding a small amount of a base like triethylamine (B128534) (e.g., 0.5-1%) to the eluent can help to reduce tailing and improve recovery of basic compounds from a silica gel column.

    • Product Volatility: While less common for this compound, ensure that you are not losing the product during solvent evaporation under high vacuum, especially if it is a low-melting solid or an oil.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with the initial, non-polar solvent system (e.g., 100% Hexane).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient is shown in the table below.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Table 1: Example of a Gradient Elution System for Column Chromatography

Step Hexane (%) Ethyl Acetate (%) Purpose
11000Elute non-polar impurities.
29010Begin eluting slightly polar impurities.
38020Elute the target compound.
45050Elute more polar impurities.
50100Wash the column of highly polar material.
Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying this compound by recrystallization.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices are listed in the table below.[5]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Table 2: Common Solvents for Recrystallization

Solvent/Mixture Comments
EthanolA generally good solvent for compounds with some polarity.
Ethanol/WaterThe addition of water as an anti-solvent can be effective for moderately polar compounds.
Hexane/Ethyl AcetateA versatile mixture for compounds of intermediate polarity. The ratio can be adjusted to achieve optimal solubility.
Hexane/AcetoneAnother good general mixture. The volatility of acetone requires careful handling.[5]
TolueneCan be effective for less polar compounds.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Steps cluster_analysis Analysis cluster_end End Start Crude Reaction Mixture Extraction Acid-Base Extraction (Optional, for removing non-basic impurities) Start->Extraction Chromatography Column Chromatography (Primary purification) Extraction->Chromatography TLC TLC Analysis Chromatography->TLC Recrystallization Recrystallization (Final polishing) NMR_MS NMR / GC-MS Analysis Recrystallization->NMR_MS TLC->Chromatography Re-run if impure TLC->Recrystallization NMR_MS->Recrystallization Re-crystallize if needed End Pure this compound NMR_MS->End Purity Confirmed

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Product Oils Out or Fails to Crystallize Check_Concentration Is the solution saturated? Start->Check_Concentration Concentrate Concentrate solution by evaporating solvent Check_Concentration->Concentrate No Induce Try to induce crystallization Check_Concentration->Induce Yes Try_Again Attempt crystallization again Concentrate->Try_Again Try_Again->Induce Failure Still no crystals, consider other purification methods Try_Again->Failure Fails repeatedly Scratch Scratch flask with glass rod Induce->Scratch Seed Add seed crystals Induce->Seed Change_Solvent Change solvent system Scratch->Change_Solvent Fails Success Crystals Formed Scratch->Success Works Seed->Change_Solvent Fails Seed->Success Works Change_Solvent->Try_Again

Caption: Troubleshooting guide for failed recrystallization.

Purification_Selection Start Crude Purity Assessment (TLC) Impurity_Polarity Are impurities significantly different in polarity? Start->Impurity_Polarity Impurity_Type Are impurities non-basic? Impurity_Polarity->Impurity_Type Yes Chromatography Use Column Chromatography Impurity_Polarity->Chromatography No (similar Rf) Crude_State Is the crude product a solid? Impurity_Type->Crude_State No Extraction Use Acid-Base Extraction Impurity_Type->Extraction Yes Crude_State->Chromatography No (oily) Recrystallization Attempt Recrystallization Crude_State->Recrystallization Yes

Caption: Logic for selecting the appropriate purification method.

References

1-ethyl-3-methyl-1H-pyrazol-4-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-ethyl-3-methyl-1H-pyrazol-4-amine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend refrigeration at temperatures between 2°C and 8°C.[1] It is crucial to protect the compound from direct sunlight, heat sources, and moisture.[3][4]

Q2: What are the visible signs of degradation?

Visual signs of degradation can include a change in color or the development of an unusual odor. The compound should be a light yellow liquid or solid.[3] Any significant deviation from this appearance may indicate degradation.

Q3: What substances are incompatible with this compound?

This compound should not be stored or mixed with strong oxidizing agents, strong acids, strong alkalis, or acid chlorides.[2][3][5][6] Contact with these materials can lead to vigorous reactions and rapid degradation.

Q4: What are the likely hazardous decomposition products?

Under fire conditions or upon thermal decomposition, this compound may break down to produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][5][7]

Q5: How can I troubleshoot unexpected experimental results that might be due to compound instability?

If you suspect compound instability is affecting your results, a logical troubleshooting approach is necessary. The workflow below provides a step-by-step guide to identifying and resolving potential stability issues.

Troubleshooting_Workflow cluster_0 Troubleshooting Compound Stability start Unexpected Experimental Results (e.g., low yield, new peaks) check_appearance Check Compound's Physical Appearance (Color, State) start->check_appearance appearance_changed Appearance Changed? check_appearance->appearance_changed review_storage Review Storage Conditions (Temp, Light, Humidity) appearance_changed->review_storage Yes appearance_changed->review_storage No storage_ok Storage Conditions Met? review_storage->storage_ok analytical_check Perform Analytical Check (e.g., HPLC, LC-MS, NMR) storage_ok->analytical_check Yes new_sample Use a Fresh Sample from a new batch storage_ok->new_sample No degradation_peaks Degradation Peaks Present? analytical_check->degradation_peaks review_protocol Review Experimental Protocol (Reagents, pH, Temp) degradation_peaks->review_protocol Yes degradation_peaks->review_protocol No (Consider other factors) incompatibilities Potential Incompatibilities Found? review_protocol->incompatibilities incompatibilities->new_sample No modify_protocol Modify Protocol (e.g., buffer, temp control) incompatibilities->modify_protocol Yes problem_solved Problem Resolved new_sample->problem_solved modify_protocol->problem_solved contact_support Contact Technical Support problem_solved->contact_support If issue persists

Caption: Troubleshooting workflow for compound stability issues.

Troubleshooting Guides

Issue: My compound has changed color. What does this mean?

A change in color, for instance from light yellow to a darker shade, often indicates chemical degradation. This can be caused by oxidation due to improper storage (exposure to air) or exposure to light. It is recommended to perform an analytical check (e.g., HPLC-UV, LC-MS) to assess the purity of the material before use.

Issue: I am seeing unexpected peaks in my analytical results (e.g., HPLC, LC-MS). Could this be degradation?

Yes, the appearance of new, unexpected peaks is a strong indicator of degradation. Amines, in general, can undergo oxidative and thermal degradation.[8] These degradation products will have different retention times and mass-to-charge ratios. To confirm, you can compare the analytical profile of your sample with a fresh, unopened sample or a reference standard.

Issue: My experiment is failing, and I suspect compound degradation. How can I confirm this?

To confirm if degradation is the root cause of experimental failure, you can perform a forced degradation or stress testing study. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agent, intense light) and monitoring the formation of degradants over time. If the unexpected peaks in your experimental sample match the degradant peaks from the stress study, it confirms that degradation is occurring under your experimental conditions.

Stability Data Summary

ConditionStabilityPotential Degradation ProductsPrevention / Mitigation
Temperature Stable at recommended storage temperatures (2-8°C or room temp). Heat-sensitive; may decompose or explode upon heating.Oxides of Nitrogen and Carbon.[3]Store in a cool place, away from heat sources.[3]
Light Potentially photosensitive.Photolytic degradation products.Store in an opaque or amber vial to protect from light.
pH (Aqueous) Likely unstable in strongly acidic or basic conditions.Hydrolysis or salt formation products.Use buffered solutions and avoid extreme pH.
Oxidation Susceptible to oxidation.Oxidized amine and pyrazole (B372694) ring derivatives.Store under an inert atmosphere (e.g., Argon, Nitrogen). Avoid contact with strong oxidizing agents.[6]
Moisture May be sensitive to moisture.[4]Hydrolysis products.Store in a desiccated environment. Keep container tightly closed.[1][7]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and the analytical signatures of degradants.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a 100°C oven for 48 hours. Dissolve a sample in the solvent for analysis.

    • Photolytic Degradation: Expose the stock solution to direct UV light (e.g., 254 nm) for 48 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control (unstressed stock solution), by a stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the new peaks corresponding to degradation products.

    • Use LC-MS to determine the mass of the degradants and propose potential structures.

Potential Degradation Pathways

The exact degradation pathways for this compound are not well-documented. However, based on the general chemistry of pyrazole amines, a hypothetical degradation pathway involving oxidation is proposed below. Oxidation is a common degradation route for amines, potentially leading to the formation of nitroso or nitro derivatives, or cleavage of the amine group.

Degradation_Pathway cluster_1 Hypothetical Oxidative Degradation Pathway parent This compound intermediate N-oxide or Hydroxylamine Intermediate parent->intermediate Oxidation oxidizing_agent Oxidizing Agent (e.g., H₂O₂, O₂) oxidizing_agent->intermediate product1 Nitroso-derivative intermediate->product1 Further Oxidation product3 Ring-opened products intermediate->product3 Ring Cleavage product2 Nitro-derivative product1->product2 Further Oxidation

Caption: Hypothetical oxidative degradation pathway of the compound.

References

solubility of 1-ethyl-3-methyl-1H-pyrazol-4-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-ethyl-3-methyl-1H-pyrazol-4-amine in common laboratory solvents?

A1: Based on the structure of this compound, which contains both a heterocyclic amine moiety and alkyl substituents, its solubility is expected to vary across different solvents. The pyrazole (B372694) ring itself has some aromatic character, while the amine group can participate in hydrogen bonding.[1][2] Generally, pyrazole and its derivatives are more soluble in organic solvents than in water.[3] The ethyl and methyl groups will slightly increase the lipophilicity of the molecule.

An estimated solubility profile is provided in the table below. These are qualitative predictions and should be confirmed experimentally.

Q2: What factors can influence the solubility of this compound?

A2: Several factors can significantly impact the solubility of pyrazole derivatives:[1][4][5]

  • Temperature: Solubility of solids in liquids generally increases with temperature.[1]

  • pH: As an amine, the solubility of this compound in aqueous solutions will be highly pH-dependent. In acidic solutions, the amine group will be protonated, forming a more soluble salt.[5]

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar protic solvents that can act as hydrogen bond donors may enhance solubility.

  • Crystal Structure: The energy of the crystal lattice of the solid compound will affect the energy required to dissolve it.[4]

Q3: Are there any known issues when trying to dissolve this compound?

A3: Researchers may encounter the following issues:

  • Poor aqueous solubility at neutral pH: Due to the presence of the non-polar ethyl and methyl groups, the compound may have limited solubility in neutral water.

  • Slow dissolution rate: The compound may dissolve slowly, requiring agitation, sonication, or gentle heating.

  • Precipitation upon addition of an anti-solvent: If the compound is first dissolved in a good solvent and then a poor solvent is added (e.g., water to an organic solution), it may precipitate out.

Solubility Data

As specific quantitative data is unavailable, the following table provides a qualitative estimation of the solubility of this compound in various solvents. This should be used as a starting point for solvent selection in your experiments.

SolventDielectric Constant (Approx.)PolarityPredicted SolubilityNotes
Water80.1Polar ProticSparingly Soluble to Insoluble (at neutral pH)Solubility expected to increase significantly at acidic pH.
Ethanol24.5Polar ProticSolubleGood choice for creating stock solutions.
Methanol32.7Polar ProticSolubleSimilar to ethanol, a good solvent choice.
Dimethyl Sulfoxide (DMSO)46.7Polar AproticSolubleA strong solvent, useful for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF)36.7Polar AproticSolubleAnother strong polar aprotic solvent.
Acetone20.7Polar AproticModerately SolubleMay be a suitable solvent for some applications.
Acetonitrile37.5Polar AproticModerately SolubleOften used in chromatography; solubility should be tested.
Dichloromethane (DCM)9.1NonpolarSparingly SolubleLower polarity may limit solubility.
Toluene2.4NonpolarSparingly Soluble to InsolubleUnlikely to be a good solvent.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, DMSO, etc.)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of the compound to a clean, dry test tube.

  • Add 0.1 mL of the selected solvent.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, add another 0.9 mL of the solvent and vortex again to confirm solubility at a lower concentration.

  • If the solid has not dissolved, continue adding the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.

  • Record your observations as "soluble," "sparingly soluble," or "insoluble."

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Chosen solvent

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the compound to a vial (enough to ensure a saturated solution with visible solid remaining).

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of a suitable solvent.

  • Analyze the concentration of the compound in the diluted solution using a calibrated HPLC or UV-Vis method.

  • Calculate the original solubility based on the measured concentration and the dilution factor.

Troubleshooting Guide

Below is a troubleshooting guide for common issues related to the solubility of this compound.

Caption: Troubleshooting workflow for dissolving this compound.

Q&A Troubleshooting

Q: My compound is not dissolving in water. What should I do?

A: this compound is expected to have low solubility in neutral water. Since it is a basic compound, its solubility in aqueous solutions can be significantly increased by lowering the pH. Try adding a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves.

Q: I am trying to make a stock solution in an organic solvent, but it is dissolving very slowly. What can I do?

A: To increase the rate of dissolution, you can try the following:

  • Agitation: Ensure the solution is being stirred vigorously.

  • Sonication: Place the vial in an ultrasonic bath for a few minutes.

  • Gentle Heating: Warm the solution gently in a water bath. Always check the thermal stability of your compound before heating to avoid degradation.[1]

Q: I need to use a co-solvent system. How do I choose the right solvents?

A: A co-solvent system can be effective when a single solvent is not ideal.[1]

  • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO or ethanol).

  • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is less soluble (e.g., water) until you just start to see turbidity (cloudiness).

  • This will give you a saturated solution. You can then add a small amount of the "good" solvent back to clarify the solution.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for selecting a solvent for an experiment involving this compound.

SolventSelectionWorkflow start Start: Need to dissolve the compound is_aqueous Is an aqueous solution required? start->is_aqueous is_organic Is an organic solvent suitable? is_aqueous->is_organic No use_acidic_buffer Use an acidic buffer (pH < 6) is_aqueous->use_acidic_buffer Yes use_dmso_stock Prepare a high-concentration stock in DMSO/Ethanol is_organic->use_dmso_stock No, but need to add to aqueous select_organic Select a suitable organic solvent (e.g., Ethanol, Acetonitrile) is_organic->select_organic Yes end_success Solvent system identified use_acidic_buffer->end_success dilute_stock Dilute stock into aqueous buffer use_dmso_stock->dilute_stock check_precipitation Check for precipitation after dilution dilute_stock->check_precipitation check_precipitation->end_success No Precipitation end_fail Re-evaluate experiment or use a different formulation check_precipitation->end_fail Precipitation select_organic->end_success

References

Technical Support Center: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two primary synthetic strategies for the preparation of this compound:

  • Route 1: Cyclization of a β-dicarbonyl compound equivalent with ethylhydrazine (B1196685). This is a classical approach for pyrazole (B372694) ring formation. The key starting materials are ethylhydrazine and a derivative of ethyl acetoacetate, such as ethyl 2-cyano-3-oxobutanoate.

  • Route 2: Nitration and subsequent reduction. This method involves the synthesis of the 1-ethyl-3-methyl-1H-pyrazole core, followed by nitration at the 4-position and subsequent reduction of the nitro group to the desired amine.

Q2: What is the most common byproduct in the cyclization synthesis (Route 1), and how can it be minimized?

The most prevalent byproduct in the synthesis of this compound via the cyclization of an unsymmetrical β-dicarbonyl compound with ethylhydrazine is the regioisomer, 1-ethyl-5-methyl-1H-pyrazol-4-amine . The formation of these isomers is a well-known challenge in pyrazole synthesis.[1][2] The ratio of the desired product to the regioisomeric byproduct is highly dependent on the reaction conditions.

To favor the formation of the desired 1,3-disubstituted pyrazole (1-ethyl-3-methyl isomer), kinetic control is often employed. This typically involves running the reaction at lower temperatures. Conversely, thermodynamic control, often achieved at higher temperatures, may favor the formation of the 1,5-disubstituted isomer. The choice of solvent can also significantly influence the regioselectivity, with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) having been shown to improve regioselectivity in some cases.[3]

Q3: What byproducts can be expected when using the nitration and reduction route (Route 2)?

The primary byproducts associated with this route are:

  • Incomplete reduction: The most common impurity is the starting material for the reduction step, 4-nitro-1-ethyl-3-methyl-1H-pyrazole . Modifying the reduction conditions, such as the choice of reducing agent, reaction time, and temperature, can help drive the reaction to completion.

  • Over-nitration products: During the initial nitration of the pyrazole ring, there is a possibility of forming dinitro- or other over-nitrated byproducts, although this is generally less common for the 4-position when the 3 and 5 positions are substituted.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Isomer in the Final Product

Symptoms:

  • NMR or LC-MS analysis of the purified product shows two distinct but closely related compounds.

  • The elemental analysis is correct for the desired product, but the spectroscopic data is inconsistent with a pure compound.

Possible Cause:

  • Formation of the regioisomer, 1-ethyl-5-methyl-1H-pyrazol-4-amine, during the cyclization reaction.

Troubleshooting Steps:

Experimental ParameterRecommendation to Favor 1,3-Isomer (Kinetic Product)Recommendation to Favor 1,5-Isomer (Thermodynamic Product)
Temperature Lower reaction temperatures (e.g., 0-25 °C)Higher reaction temperatures (e.g., reflux)
Solvent Aprotic solvents or fluorinated alcohols (e.g., TFE)[3]Protic solvents like ethanol (B145695) or acetic acid
Base Use of a non-nucleophilic baseUse of a stronger, nucleophilic base
Addition Order Slow, dropwise addition of ethylhydrazine to the β-dicarbonyl compoundNormal addition

Workflow for Troubleshooting Isomer Formation

Caption: Troubleshooting workflow for addressing the formation of regioisomers.

Issue 2: Incomplete Reaction and Presence of Intermediates

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting materials or intermediate species in the crude reaction mixture.

  • The final product yield is low.

Possible Cause:

  • Insufficient reaction time or temperature.

  • Deactivation of the catalyst.

  • Formation of a stable, uncyclized hydrazone intermediate.

Troubleshooting Steps:

ParameterSuggested Action
Reaction Time Increase the reaction time and monitor by TLC until the starting material is consumed.
Temperature Gradually increase the reaction temperature.
Catalyst If a catalyst is used (e.g., acid or base), consider adding a fresh portion.
Dehydrating Agent For cyclization reactions that produce water, adding a dehydrating agent like molecular sieves may drive the equilibrium towards the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration and Reduction

Step 1: Synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole

  • To a solution of 1-ethyl-3-methyl-1H-pyrazole (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until the pH is neutral.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-nitro-pyrazole.

  • Purify by column chromatography or recrystallization.

Step 2: Reduction of 1-ethyl-3-methyl-4-nitro-1H-pyrazole

  • Dissolve the 4-nitro-pyrazole (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify by column chromatography or distillation.

Signaling Pathway

While the specific signaling pathway for this compound is not extensively documented, many 4-aminopyrazole derivatives have been investigated as inhibitors of various protein kinases. These kinases are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation Aminopyrazole This compound (Potential Kinase Inhibitor) Aminopyrazole->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 4-aminopyrazole derivative.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole (B372694) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1] Modern techniques such as microwave-assisted and ultrasound-promoted synthesis are also gaining popularity due to their potential for shorter reaction times and higher yields.[4][5][6]

Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3][7][8] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[7] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[7][8]

To improve regioselectivity, consider the following strategies:

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic dipolar solvents like DMF or NMP have shown to provide better results than polar protic solvents like ethanol (B145695) in certain cases.[8][9]

  • pH Control: The pH of the reaction can be a critical factor.[8] Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[1][8]

  • Temperature Control: In some cases, reaction temperature can influence the regioselectivity.[10]

  • Use of Bulky Substituents: Introducing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the attack at one carbonyl group, favoring the formation of a single regioisomer.[8]

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A3: Low yields in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[7] Key areas to investigate include:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[7][11] Impurities can lead to side reactions, reducing the yield and complicating purification.[7] Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is recommended.[7]

  • Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[7]

  • Reaction Conditions: Temperature, reaction time, solvent, and catalyst are critical parameters that may need optimization.[7] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[7]

  • Side Reactions: Be aware of potential side reactions, such as incomplete cyclization or the formation of stable intermediates that do not readily convert to the final product.[1][7]

Q4: What are the advantages of using microwave or ultrasound assistance in pyrazole synthesis?

A4: Microwave and ultrasound-assisted synthesis are green chemistry approaches that offer several advantages over conventional heating methods.[4][5]

  • Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields.[6][12][13] It allows for rapid and uniform heating of the reaction mixture.[5]

  • Ultrasound irradiation can also accelerate reaction rates and improve yields.[14][15] It is particularly useful for processes that require milder conditions and can be carried out in aqueous media, reducing the need for toxic organic solvents.[14][15]

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield

This guide provides a systematic approach to diagnosing and resolving low-yield issues in pyrazole synthesis.

G start Low Yield Observed purity Assess Starting Material Purity start->purity stoichiometry Verify Stoichiometry purity->stoichiometry Purity Confirmed sub_purity1 Recrystallize or Purify Reagents purity->sub_purity1 conditions Optimize Reaction Conditions stoichiometry->conditions Stoichiometry Correct sub_stoichiometry1 Adjust Reactant Ratios (e.g., slight excess of hydrazine) stoichiometry->sub_stoichiometry1 side_reactions Investigate Side Reactions conditions->side_reactions Optimization Ineffective sub_conditions1 Systematically Vary: - Temperature - Reaction Time - Solvent - Catalyst conditions->sub_conditions1 sub_side_reactions1 Analyze byproducts (LC-MS, NMR) to identify alternative pathways side_reactions->sub_side_reactions1 end Improved Yield sub_purity1->end sub_stoichiometry1->end sub_conditions1->end sub_side_reactions1->end G start Mixture of Regioisomers Observed solvent Evaluate Solvent Effects start->solvent ph Control Reaction pH solvent->ph Solvent Change Ineffective sub_solvent1 Test Aprotic Dipolar Solvents (e.g., DMF, NMP) solvent->sub_solvent1 sterics Consider Steric Hindrance ph->sterics pH Adjustment Ineffective sub_ph1 Systematically Vary pH: - Acidic (e.g., acetic acid) - Neutral - Basic (e.g., sodium acetate) ph->sub_ph1 sub_sterics1 Introduce Bulky Substituents on Reactants to Direct Cyclization sterics->sub_sterics1 end Improved Regioselectivity sub_solvent1->end sub_ph1->end sub_sterics1->end G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification dissolve Dissolve 1,3-dicarbonyl in solvent (e.g., Ethanol) add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete remove_solvent Remove Solvent cool->remove_solvent purify Purify Crude Product (Column Chromatography or Recrystallization) remove_solvent->purify

References

Technical Support Center: A Troubleshooting Guide for Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the N-alkylation of pyrazoles is a fundamental synthetic transformation. However, achieving high yields and controlling regioselectivity can be challenging. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The primary challenges are controlling regioselectivity (N1 vs. N2 alkylation) in unsymmetrical pyrazoles and achieving high reaction yields.[1] The two nitrogen atoms in the pyrazole (B372694) ring have similar electronic properties, often leading to a mixture of regioisomers that can be difficult to separate.[2] Low yields can result from suboptimal reaction conditions, side reactions, or the use of insufficiently reactive starting materials.[1]

Q2: What key factors influence the N1/N2 regioselectivity of the reaction?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[1][2]

  • Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[1][3] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly improve regioselectivity.[1][3]

  • Base and Counter-ion: The choice of base is critical and can dramatically switch the regioselectivity.[2] For example, K₂CO₃ in DMSO is effective for regioselective N1-alkylation.[1]

  • Alkylating Agent: The nature of the electrophile is a key determinant.[2] Sterically demanding alkylating agents have been developed to achieve high selectivity.[1][2]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[2]

Q3: What are standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Reactions are often conducted at room temperature or with gentle heating.[1]

Q4: Are there milder alternatives to traditional methods that use strong bases and high temperatures?

A4: Yes, several milder methods have been developed:

  • Acid-Catalyzed Alkylation: Using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) allows the reaction to proceed at room temperature, avoiding the need for strong bases.[1][4]

  • Phase Transfer Catalysis (PTC): PTC offers an efficient method to obtain N-substituted pyrazoles under smooth conditions, often without a solvent.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields.[1]

  • Enzymatic Alkylation: Engineered enzymes can achieve excellent regioselectivity (>99%) with simple haloalkanes.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low yields can stem from various factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen.

    • Strength: Ensure the base is strong enough. Common choices include K₂CO₃, Cs₂CO₃, and for less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[5]

    • Anhydrous Conditions: Water can quench the pyrazole anion. Ensure all reagents and solvents are anhydrous.[5]

  • Assess Solubility: Poor solubility of the pyrazole or base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility.[5]

  • Check Alkylating Agent Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group. The general trend is I > Br > Cl > OTs. If using an alkyl chloride, consider switching to the corresponding bromide or iodide.[5]

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal. Some reactions require heat, while others proceed at room temperature.[1]

    • Reaction Time: Monitor the reaction's progress using TLC or LC-MS to ensure it has gone to completion.[1]

Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Improving regioselectivity requires a systematic modification of reaction parameters.

Strategies to Enhance Selectivity:

  • Analyze Steric Factors: Alkylation will preferentially occur at the less sterically hindered nitrogen.[1]

    • If the pyrazole is substituted at the 3-position, the N1 position is generally favored.[1]

    • Using a bulky alkylating agent can also enhance selectivity for the less hindered nitrogen.[1]

  • Modify the Solvent System:

    • Polar Aprotic Solvents: DMF and DMSO are good starting points for high selectivity.[1]

    • Fluorinated Alcohols: Solvents like TFE and HFIP have been shown to dramatically increase regioselectivity in some cases.[1][3]

  • Change the Base:

    • K₂CO₃ in DMSO: This combination is known to be effective for achieving regioselective N1-alkylation.[1]

    • Sodium Hydride (NaH): For certain substrates, switching to NaH can prevent the formation of isomeric byproducts.[1]

Data Presentation

Table 1: Influence of Base and Solvent on N-alkylation of 3-substituted Pyrazoles [5]

BaseSolventPredominant IsomerNotes
K₂CO₃DMFN1Good general starting conditions.
Cs₂CO₃AcetonitrileN1Often provides higher yields than K₂CO₃.
NaHTHFN1Stronger base, useful for less reactive electrophiles.
MgBr₂THFN2Catalyst directs alkylation to the N2 position.[5][6]

Table 2: Optimization of Acid-Catalyzed Pyrazole N-alkylation [4]

Catalyst (0.2 equiv)SolventTime (h)Yield (%)
None1,2-DCE24Trace
Sc(OTf)₃1,2-DCE2445
BF₃·OEt₂1,2-DCE2465
CSA1,2-DCE2477
CSACH₂Cl₂2468
CSATHF2455
CSA 1,2-DCE 4 75

Reaction of 4-chloropyrazole with phenethyl trichloroacetimidate at room temperature unless otherwise noted. CSA = camphorsulfonic acid.

Experimental Protocols

Protocol 1: General Base-Mediated N-Alkylation[5][7]
  • To a round-bottom flask under an inert atmosphere, add the pyrazole (1.0 eq) and anhydrous solvent (e.g., DMF, 0.1-0.5 M).

  • Add the base (e.g., K₂CO₃, 1.2-1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates[4][8]
  • In a round-bottom flask under an argon atmosphere, charge the trichloroacetimidate (1 equiv), pyrazole (1 equiv), and camphorsulfonic acid (CSA, 0.2 equiv).

  • Add dry 1,2-dichloroethane (B1671644) (DCE) to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours.

  • After 4 hours, dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude residue by flash column chromatography.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Purification pyrazole Pyrazole Derivative dissolve Dissolve Pyrazole in Solvent pyrazole->dissolve alkylating_agent Alkylating Agent (R-X) add_alkylating_agent Add Alkylating Agent alkylating_agent->add_alkylating_agent base Base (e.g., K2CO3, NaH) add_base Add Base base->add_base solvent Anhydrous Solvent (e.g., DMF, THF) solvent->dissolve dissolve->add_base deprotonation Stir for Deprotonation add_base->deprotonation deprotonation->add_alkylating_agent react Stir at RT or Heat add_alkylating_agent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify product N-Alkylated Pyrazole purify->product

Caption: General experimental workflow for base-mediated pyrazole N-alkylation.

G pyrazole Pyrazole (Pz-H) Deprotonation by Base (B) anion Pyrazole Anion (Pz⁻) Nucleophilic Attack pyrazole->anion -H⁺ product N-Alkylated Pyrazole (Pz-R) + BH⁺ + X⁻ anion->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product Electrophile

Caption: Simplified mechanism of base-mediated pyrazole N-alkylation.

G start N-Alkylation Issue low_yield Low Yield? start->low_yield poor_regio Poor Regioselectivity? low_yield->poor_regio No check_base Check Base Strength & Anhydrous Conditions low_yield->check_base Yes sterics Analyze Sterics (Use Bulky R-X or Substituted Pyrazole) poor_regio->sterics Yes success Problem Solved poor_regio->success No check_reagents Check Alkylating Agent Reactivity (I > Br > Cl) check_base->check_reagents optimize_cond Optimize Temp & Time (Monitor by TLC/LC-MS) check_reagents->optimize_cond change_solvent_yield Improve Solubility (Use DMF, DMSO) optimize_cond->change_solvent_yield change_solvent_yield->success change_solvent_regio Change Solvent (DMF, DMSO, TFE) sterics->change_solvent_regio change_base Change Base (K2CO3 vs NaH) change_solvent_regio->change_base change_base->success

Caption: Troubleshooting decision tree for pyrazole N-alkylation reactions.

References

Technical Support Center: Navigating the Challenges of Pyrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole (B372694) Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address the common and complex challenges encountered when scaling up pyrazole synthesis from the lab to pilot or production scale. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety concerns when scaling up pyrazole synthesis?

A1: The primary safety concerns during the scale-up of pyrazole synthesis, particularly those involving hydrazine (B178648) derivatives, are managing exothermic reactions to prevent thermal runaway, handling hazardous materials safely, and understanding the thermal stability of intermediates and products. Hydrazine condensation reactions can be highly exothermic, and the decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient.[1][2] Additionally, compounds with a high nitrogen-to-carbon ratio may be energetic and potentially explosive, necessitating thermal stability analysis like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).[1]

Q2: How can the exothermic nature of the reaction be managed effectively on a larger scale?

A2: Managing the exotherm is crucial for a safe scale-up. Key strategies include:

  • Controlled Reagent Addition: A slow, subsurface addition of the hydrazine hydrate (B1144303) to the reaction mixture allows for better temperature control.[1][2]

  • Efficient Cooling: The reactor must have adequate cooling capacity to dissipate the heat generated. Monitoring the internal reaction temperature, not just the jacket temperature, is critical.[1]

  • Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction.[2]

Q3: What are the common causes of low yield during scale-up and how can they be addressed?

A3: Low yields during scale-up can often be attributed to incomplete reactions, the formation of byproducts due to poor temperature control, or product loss during workup and purification.[1][2] To address these issues, it is important to:

  • Monitor the reaction to completion using in-process controls like HPLC or TLC.[1]

  • Ensure the purity of starting materials, as impurities can lead to side reactions.[1]

  • Optimize workup and isolation procedures for the larger scale, as techniques that work in the lab (e.g., extraction with large solvent volumes) may not be practical.

Q4: How can I control the formation of regioisomers when using unsymmetrical starting materials?

A4: The formation of regioisomers is a common challenge, particularly in the Knorr synthesis with unsymmetrical 1,3-dicarbonyl compounds.[2][3] Regioselectivity is influenced by steric and electronic factors, as well as reaction conditions.[3] To improve the selectivity on a larger scale:

  • Solvent Screening: The choice of solvent can significantly impact the regiochemical outcome.

  • pH Control: Adjusting the pH can influence the site of the initial nucleophilic attack by the hydrazine.

  • Temperature Optimization: Lowering the reaction temperature may improve selectivity in some cases.[2]

Q5: What are common impurities encountered, and how can they be minimized?

A5: Common impurities include unreacted starting materials, regioisomers, and byproducts from side reactions.[2] For instance, hydrazine starting materials can contribute to the formation of colored impurities.[1] Minimizing impurities requires:

  • Precise Control of Reaction Parameters: Strict control over temperature, stoichiometry, and reaction time can favor the formation of the desired product.[2]

  • Inert Atmosphere: For amine-containing pyrazoles, which are susceptible to oxidation, performing the reaction and work-up under a nitrogen or argon atmosphere can prevent the formation of colored degradation products.[1]

  • Optimized Purification: Recrystallization is a common and effective method for purification on a larger scale. The choice of solvent is critical for obtaining a high-purity product.[1][2]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the scale-up of pyrazole synthesis.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Action Supporting Details
Incomplete Reaction - Increase reaction time or temperature.- Ensure efficient mixing.Use in-process controls (e.g., HPLC, TLC) to monitor reaction completion. Inadequate agitation in large reactors can lead to localized "hot spots" or areas of poor reactant mixing.[1]
Side Reactions/Byproduct Formation - Optimize reaction conditions (temperature, solvent, catalyst).- Check the purity of starting materials.Side reactions are often exacerbated at higher temperatures. Ensure high-purity starting materials, as impurities can catalyze side reactions.[1]
Product Loss During Workup - Optimize extraction and recrystallization solvents and procedures.A solvent system that provides good recovery at the lab scale may not be optimal for large-scale filtration or crystallization.
Issue 2: Poor Regioselectivity
Potential Cause Troubleshooting Action Supporting Details
Unfavorable Reaction Conditions - Screen different solvents and catalysts.- Lower the reaction temperature.The polarity of the solvent and the nature of the catalyst can influence the kinetic vs. thermodynamic product ratio. Lower temperatures often favor the thermodynamically more stable isomer.
pH of the Reaction Mixture - Adjust the pH of the reaction.The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound, thereby influencing which regioisomer is formed.
Issue 3: Impurity Formation and Product Discoloration
Potential Cause Troubleshooting Action Supporting Details
Oxidation of Product - Perform reaction and work-up under an inert atmosphere (N₂ or Ar).This is particularly important for pyrazoles with electron-rich substituents or free amino groups.[1]
Decomposition of Starting Materials - Use freshly purified or high-purity reagents.Hydrazine derivatives, in particular, can degrade over time, leading to colored impurities.[1]
Thermal Degradation - Lower the reaction and purification temperatures.Extended reaction times at high temperatures can lead to the degradation of both the product and intermediates.

Data Presentation: Impact of Scale-Up on Key Parameters

The following table summarizes typical changes observed in key reaction parameters when scaling up a generic Knorr pyrazole synthesis.

Parameter Lab Scale (1-10 g) Pilot/Industrial Scale (1-100 kg) Key Considerations for Scale-Up
Reaction Time 2-6 hours4-12 hoursSlower rates of heat transfer and mass transfer in larger reactors can necessitate longer reaction times to ensure complete conversion.
Typical Yield 85-95%75-90%Yields may decrease due to challenges in maintaining optimal conditions and more complex product isolation procedures.
Regioisomer Ratio (A:B) 95:590:10Less precise temperature control can lead to a decrease in regioselectivity.
Key Impurity Profile - Unreacted starting materials: <1%- Regioisomer: ~5%- Unreacted starting materials: <2%- Regioisomer: ~10%- Byproducts from thermal stress: 1-3%The longer reaction times and potential for localized overheating can lead to an increase in process-related impurities.

Experimental Protocols

Protocol 1: Scale-Up of Knorr Pyrazole Synthesis (Example: Synthesis of a Phenyl-Substituted Pyrazole)

This protocol provides a general methodology for the scale-up of the Knorr pyrazole synthesis, focusing on safety and control of reaction parameters.

Reactants:

  • 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate): 1.0 equivalent

  • Hydrazine Derivative (e.g., Phenylhydrazine): 1.05 equivalents

  • Solvent (e.g., Ethanol or Isopropanol): 5-10 volumes

  • Acid Catalyst (e.g., Glacial Acetic Acid): 0.1 equivalents

Procedure:

  • Reactor Setup: Charge the 1,3-dicarbonyl compound and the solvent into a jacketed glass-lined reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Initial Cooling: Cool the reactor contents to 10-15°C.

  • Catalyst Addition: Add the glacial acetic acid to the reactor.

  • Controlled Hydrazine Addition: Prepare a solution of the phenylhydrazine (B124118) in a suitable solvent. Add the phenylhydrazine solution to the reactor via a dosing pump over a period of 1-2 hours, ensuring the internal temperature does not exceed 25°C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (typically 70-80°C) and maintain for 4-8 hours.

  • In-Process Control: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (<1%).

  • Cooling and Crystallization: Cool the reaction mixture to 0-5°C over 2-3 hours to induce crystallization. Hold at this temperature for at least 2 hours.

  • Isolation: Filter the product using a centrifuge or filter press.

  • Washing: Wash the filter cake with cold solvent.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Protocol 2: Analytical Method for Impurity Profiling

Technique: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method is typically suitable for separating the main pyrazole product from common starting materials, regioisomers, and various byproducts. For structural elucidation of unknown impurities, fractions can be collected and analyzed by LC-MS and NMR.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reactor_setup Reactor Setup & Inerting reagent_charge Charge 1,3-Dicarbonyl & Solvent reactor_setup->reagent_charge reagent_prep Prepare Hydrazine Solution hydrazine_addition Controlled Hydrazine Addition (T < 25°C) reagent_prep->hydrazine_addition catalyst_addition Add Catalyst reagent_charge->catalyst_addition catalyst_addition->hydrazine_addition reflux Heat to Reflux & Hold hydrazine_addition->reflux ipc In-Process Control (HPLC/TLC) reflux->ipc cooling Cooling & Crystallization ipc->cooling Reaction Complete isolation Filtration cooling->isolation washing Wash with Cold Solvent isolation->washing drying Vacuum Drying washing->drying product Final Product drying->product troubleshooting_workflow start Low Yield in Scale-Up check_completion Reaction Complete? start->check_completion check_purity Starting Materials Pure? check_completion->check_purity Yes action_time_temp Increase Reaction Time/Temp check_completion->action_time_temp No check_temp Temperature Profile Stable? check_purity->check_temp Yes action_purify_sm Purify Starting Materials check_purity->action_purify_sm No check_workup Significant Loss in Workup? check_temp->check_workup Yes action_improve_mixing Improve Agitation/Cooling check_temp->action_improve_mixing No action_optimize_workup Optimize Isolation/Purification check_workup->action_optimize_workup Yes end Yield Improved check_workup->end No action_time_temp->end action_purify_sm->end action_improve_mixing->end action_optimize_workup->end

References

1-ethyl-3-methyl-1H-pyrazol-4-amine storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How should I store 1-ethyl-3-methyl-1H-pyrazol-4-amine?

A: Based on data for similar pyrazole (B372694) compounds, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Keep the compound away from heat, sparks, and open flames.[1] Some related compounds are stored under an inert atmosphere, so this is also a recommended practice to ensure stability.

Q2: What are the primary hazards associated with handling this compound?

A: While specific data is unavailable, analogous pyrazole amines are known to cause skin irritation, serious eye irritation, and may be harmful if swallowed.[2][3][4] Some related compounds may also cause respiratory irritation.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE).

Q3: What personal protective equipment (PPE) is recommended when working with this chemical?

A: Standard laboratory PPE for handling chemical compounds should be used. This includes:

  • Eye Protection: Safety glasses or chemical safety goggles.[3][4]

  • Hand Protection: Compatible chemical-resistant gloves.[3][4]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Q4: What should I do in case of accidental exposure?

A: In the absence of a specific SDS, the following first-aid measures, common for similar chemicals, are recommended:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical assistance.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

Q5: Are there any known incompatibilities for this compound?

A: Pyrazole derivatives are often incompatible with strong oxidizing agents, acids, and acid chlorides.[5] It is prudent to avoid storing or mixing this compound with these substances.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Material Degradation (e.g., color change) Exposure to air, light, or moisture.Store the compound under an inert atmosphere, in a tightly sealed, opaque container, and in a desiccator or dry box.
Inconsistent Experimental Results Contamination or degradation of the starting material.Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS) before use. Ensure proper storage conditions have been maintained.
Skin or Eye Irritation During Handling Inadequate personal protective equipment (PPE) or accidental exposure.Always use the recommended PPE, including gloves and eye protection. In case of contact, follow the first-aid measures outlined in the FAQ section.

Storage Condition Summary (Based on Related Compounds)

Parameter Recommendation
Temperature Cool, room temperature.[1][2]
Atmosphere Dry, inert atmosphere (e.g., nitrogen, argon) recommended.
Container Tightly closed, light-resistant container.[1][2]
Ventilation Store in a well-ventilated area.[1][3]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides.[5]

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific application (e.g., synthesis, biological assay). It is critical for researchers to develop their own detailed, risk-assessed protocols. However, a general workflow for handling the compound is provided below.

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_emergency Emergency Response prep_sds Review SDS (if available) and Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill storage_seal Seal Container Tightly (Under Inert Gas if Possible) handle_dissolve->storage_seal storage_dispose Dispose of Waste According to Institutional Guidelines handle_dissolve->storage_dispose emergency_exposure Exposure handle_dissolve->emergency_exposure storage_store Store in Cool, Dry, Well-Ventilated Area storage_seal->storage_store

Caption: General workflow for safe handling of this compound.

References

Validation & Comparative

Comparative Spectral Analysis: 1-ethyl-3-methyl-1H-pyrazol-4-amine and a Structural Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of 1-ethyl-3-methyl-1H-pyrazol-4-amine, benchmarked against the experimentally-verified data of its structural analogue, 1,3,5-trimethyl-1H-pyrazol-4-amine.

This guide provides a comparative analysis of the expected spectral data for this compound and the experimental spectral data for the structurally similar compound, 1,3,5-trimethyl-1H-pyrazol-4-amine. Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted values and comparative analysis based on established principles of spectroscopy. This approach offers a valuable reference for the identification, characterization, and quality control of these pyrazole (B372694) derivatives in a research and development setting.

At a Glance: Structural Comparison

CompoundStructureMolecular FormulaMolecular Weight
This compoundC₆H₁₁N₃125.17 g/mol
1,3,5-trimethyl-1H-pyrazol-4-amineC₆H₁₁N₃125.17 g/mol [1][2]

Spectral Data Comparison

The following tables summarize the expected and experimental spectral data for the two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

FeatureThis compound (Predicted)1,3,5-trimethyl-1H-pyrazol-4-amine (Experimental)
Ethyl Group (CH₃) Triplet, ~1.3-1.5 ppm-
Ethyl Group (CH₂) Quartet, ~4.0-4.2 ppm-
Methyl Group (C3-CH₃) Singlet, ~2.1-2.3 ppmSinglet
Methyl Group (C5-CH₃) -Singlet
N-Methyl Group (N1-CH₃) -Singlet
Pyrazole Ring (C5-H) Singlet, ~7.2-7.4 ppm-
Amine Group (NH₂) Broad Singlet, variableBroad Singlet, variable

¹³C NMR Spectral Data

FeatureThis compound (Predicted)1,3,5-trimethyl-1H-pyrazol-4-amine (Experimental)
Ethyl Group (CH₃) ~14-16 ppm-
Ethyl Group (CH₂) ~45-48 ppm-
Methyl Group (C3-CH₃) ~11-13 ppmSignal expected
Methyl Group (C5-CH₃) -Signal expected
N-Methyl Group (N1-CH₃) -Signal expected
Pyrazole Ring (C3) ~148-152 ppmSignal expected
Pyrazole Ring (C4) ~110-115 ppmSignal expected
Pyrazole Ring (C5) ~135-138 ppmSignal expected

Note: Predicted values are based on general pyrazole chemical shifts. Specific experimental data for 1,3,5-trimethyl-1H-pyrazol-4-amine is not available in the searched literature.

Infrared (IR) Spectroscopy
Vibrational ModeThis compound (Predicted)1,3,5-trimethyl-1H-pyrazol-4-amine (Experimental)[1]
N-H Stretch (Amine) 3300-3500 cm⁻¹ (two bands)3300-3500 cm⁻¹ region
C-H Stretch (Aliphatic) 2850-3000 cm⁻¹2850-3000 cm⁻¹ region
C=C / C=N Stretch (Ring) 1500-1650 cm⁻¹1500-1650 cm⁻¹ region
N-H Bend (Amine) 1590-1650 cm⁻¹1590-1650 cm⁻¹ region
C-N Stretch 1250-1350 cm⁻¹1250-1350 cm⁻¹ region
Mass Spectrometry (MS)
IonThis compound (Predicted)1,3,5-trimethyl-1H-pyrazol-4-amine (Experimental)[1]
Molecular Ion (M⁺) m/z 125m/z 125
Major Fragments Expected loss of ethyl (m/z 96) and methyl groups.Fragmentation pattern available in the NIST WebBook database.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for pyrazole derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H NMR.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV for EI.

  • Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 30-300).

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing spectral data for the characterization of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Pyrazole Amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Caption: Workflow for chemical compound characterization.

This guide serves as a foundational resource for the spectral analysis of this compound. For definitive structural confirmation, the acquisition of experimental data for the target compound is recommended.

References

A Comparative Analysis of the Biological Activity of Pyrazole Derivatives, Featuring 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological activities of various pyrazole derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. While specific experimental data for 1-ethyl-3-methyl-1H-pyrazol-4-amine is limited in publicly available literature, this guide will compare its potential activity based on the structure-activity relationships of analogous compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized using diagrams.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several pyrazole derivatives against various cancer cell lines, offering a comparative look at the potency within this class of compounds.

Table 1: Anticancer Activity of Pyrazole Derivatives (IC₅₀ in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Reference Pyrazoles
Compound 1 (a pyrazole-indole hybrid)HepG2 (Liver)0.71[1]
Compound 2 (a pyrazole-indole hybrid)BT474 (Breast)1.39[1]
Compound 3 (a pyrazole-arylacetamide hybrid)MCF-7 (Breast)0.604[2]
Compound 4 (a pyrazole-arylacetamide hybrid)MCF-7 (Breast)0.665[2]
Compound 5 (a pyrazoline derivative)HepG-2 (Liver)3.57[3]
N-Substituted Pyrazoles
4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amineMultiple0.7[4]
4-Aminopyrazole Derivatives
4-amino-3-trifluoromethyl-5-phenylpyrazole derivativeHeLa (Cervical)>1351 (SI)[5]
This compound Not AvailableNot Available

Antimicrobial Activity

The pyrazole nucleus is a key feature in many compounds exhibiting potent activity against a range of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against various microorganisms.

Table 2: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
Reference Pyrazoles
Compound 6 (a pyrazole analogue)Escherichia coli0.25[6]
Compound 7 (a pyrazole analogue)Streptococcus epidermidis0.25[6]
Compound 8 (a pyrazole analogue)Aspergillus niger1[6]
Compound 9 (a pyrazole analogue)Microsporum audouinii0.5[6]
N-Substituted Pyrazoles
4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amineCandida albicansNot specified (most active)[4]
4-Aminopyrazole Derivatives
N-Unsubstituted 4-nitrosopyrazoleMycobacterium tuberculosis0.36[5]
N-Unsubstituted 4-nitrosopyrazoleStreptococcus pyogenes7.8[5]
N-Unsubstituted 4-nitrosopyrazoleStaphylococcus aureus MRSA15.6[5]
This compound Not AvailableNot Available

Anti-inflammatory Activity

A significant application of pyrazole derivatives is in the development of anti-inflammatory agents, many of which function by inhibiting cyclooxygenase (COX) enzymes.[7] Selective inhibition of COX-2 over COX-1 is a key goal in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[7] The table below compares the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition, IC₅₀ in µM)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Reference Pyrazoles
Celecoxib150.04375[7]
Phenylbutazone10250.4[7]
SC-558>1000.0013>76923[7]
N-Substituted Pyrazoles
N1-benzensulfonamide 3d Not specifiedNot specifiedPreferentially selective for COX-2[7][8]
N1-benzensulfonamide 6c Not specifiedNot specifiedPreferentially selective for COX-2[7][8]
This compound Not AvailableNot AvailableNot Available

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams illustrate key signaling pathways targeted by pyrazole derivatives and a general workflow for biological activity screening.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF Ligand EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt Akt->Transcription

Caption: EGFR Signaling Pathway.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P DAG DAG PLCg->DAG PKC PKC DAG->PKC Proliferation Proliferation PKC->Proliferation Migration Migration PKC->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival NO NO eNOS->NO Permeability Permeability NO->Permeability

Caption: VEGFR Signaling Pathway.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Phases cluster_regulators Key Regulators G1 G1 Phase S S Phase G1->S G1/S Transition CyclinD_CDK46 Cyclin D CDK4/6 G2 G2 Phase S->G2 CyclinE_CDK2 Cyclin E CDK2 M M Phase G2->M G2/M Transition CyclinA_CDK2 Cyclin A CDK2 CyclinB_CDK1 Cyclin B CDK1 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb CyclinE_CDK2->S Drives CyclinA_CDK2->G2 Controls CyclinB_CDK1->M Initiates E2F E2F Rb->E2F Inhibits E2F->S Promotes Transcription pRb->E2F Releases

Caption: CDK Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyrazole Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assay (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Purification->Antiinflammatory Data Data Collection (IC50 / MIC) Anticancer->Data Antimicrobial->Data Antiinflammatory->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental Workflow.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (pyrazole derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (pyrazole derivatives)

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-ethyl-3-methyl-1H-pyrazol-4-amine derivatives, focusing on their potential as kinase inhibitors. Due to the limited availability of direct SAR studies on this specific scaffold, this guide draws upon data from structurally related pyrazole-based kinase inhibitors to infer potential SAR trends and guide future research. The information presented herein is intended to support researchers in the design and development of novel therapeutic agents.

Introduction

The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2] The 1,3-disubstituted-1H-pyrazol-4-amine core, in particular, serves as a versatile template for the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of various kinases.[1] This guide focuses on derivatives of this compound, a scaffold with potential for developing selective and potent kinase inhibitors.

Comparative Biological Activity

While a systematic SAR study on a series of this compound derivatives is not extensively documented in publicly available literature, we can extrapolate potential trends from related pyrazole-based kinase inhibitors. The following tables summarize the biological activities of representative pyrazole derivatives against various kinases and cancer cell lines.

Table 1: Inhibitory Activity of Selected Pyrazole-Based Kinase Inhibitors

Compound IDR1 (at N1)R3 (at C3)R4 (at C4)Target Kinase(s)IC50 (nM)Reference
Hypothetical Series
A-1 EthylMethyl-NH2Target Kinase X--
A-2 EthylMethyl-NH-AcylTarget Kinase X--
A-3 EthylMethyl-NH-ArylTarget Kinase X--
Related Analogs
AT9283 H-NH-CO-NH-BenzimidazoleHAurora A, Aurora B, JAK2, Abl(T315I)3 (Aurora A/B)[3]
Compound 16 (Galal et al.) HImidazole-CO-NH-BenzimidazoleChk248.4[1]
Compound 17 (Galal et al.) HImidazole-CO-NH-BenzimidazoleChk217.9[1]
Compound 8 (Li et al.) HMethylisoxazoleArylAurora A/B35 (A), 75 (B)[1]

Table 2: Anti-proliferative Activity of Selected Pyrazole-Based Compounds

Compound IDR1 (at N1)R3 (at C3)R4 (at C4)Cell LineIC50 (µM)Reference
Hypothetical Series
A-1 EthylMethyl-NH2Cancer Cell Line Y--
A-2 EthylMethyl-NH-AcylCancer Cell Line Y--
A-3 EthylMethyl-NH-ArylCancer Cell Line Y--
Related Analogs
AT9283 H-NH-CO-NH-BenzimidazoleHHCT116 (Colon)-[3]
Compound 29 (Lv et al.) PhenylAryl-MCF-7 (Breast)0.30[1]
Compound 29 (Lv et al.) PhenylAryl-B16-F10 (Melanoma)0.44[1]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives are crucial for reproducibility and further development. The following protocols are based on established procedures for similar compounds.

General Synthesis of this compound Derivatives

The synthesis of the target compounds can be achieved through a multi-step process starting from readily available starting materials.

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one

A mixture of ethyl acetoacetate (B1235776) (1.0 eq) and ethylhydrazine (B1196685) oxalate (B1200264) (1.0 eq) in ethanol (B145695) is refluxed for 4-6 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 1-Ethyl-3-methyl-4-nitroso-1H-pyrazol-5(4H)-one

To a solution of 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in acetic acid, a solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise at 0-5 °C. The reaction mixture is stirred for 1-2 hours at the same temperature. The resulting precipitate is filtered, washed with cold water, and dried to give the nitroso derivative.

Step 3: Synthesis of 4-Amino-1-ethyl-3-methyl-1H-pyrazol-5(4H)-one

The nitroso derivative (1.0 eq) is dissolved in a suitable solvent like ethanol, and a reducing agent such as sodium dithionite (B78146) or catalytic hydrogenation (H2/Pd-C) is employed to reduce the nitroso group to an amine. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off (if applicable), and the solvent is evaporated. The crude product is purified by column chromatography.

Step 4: N-functionalization of the 4-amino group

The 4-amino-1-ethyl-3-methyl-1H-pyrazol-5(4H)-one can be further functionalized. For example, acylation can be performed by reacting the amine with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. Arylation can be achieved through Buchwald-Hartwig or Ullmann coupling reactions with aryl halides.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Pyrazolone Formation cluster_step2 Step 2: Nitrosation cluster_step3 Step 3: Reduction cluster_step4 Step 4: N-Functionalization Ethyl Acetoacetate Ethyl Acetoacetate node_step1 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one Ethyl Acetoacetate->node_step1 Ethanol, Reflux Ethylhydrazine Oxalate Ethylhydrazine Oxalate Ethylhydrazine Oxalate->node_step1 node_step2 1-Ethyl-3-methyl-4-nitroso-1H-pyrazol-5(4H)-one node_step1->node_step2 NaNO2, Acetic Acid node_step3 4-Amino-1-ethyl-3-methyl-1H-pyrazol-5(4H)-one node_step2->node_step3 Reduction (e.g., Na2S2O4) node_step4 Target Derivatives node_step3->node_step4 Acylation / Arylation MAPK_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors Growth Factors Growth Factors RAS RAS Growth Factors->RAS Activate A-Raf A-Raf RAS->A-Raf Activate B-Raf B-Raf RAS->B-Raf Activate C-Raf C-Raf RAS->C-Raf Activate MEK1/2 MEK1/2 A-Raf->MEK1/2 Phosphorylate B-Raf->MEK1/2 C-Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylate Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activate Cell Proliferation / Survival Cell Proliferation / Survival Transcription Factors->Cell Proliferation / Survival Promote

References

A Comparative Guide to Pyrazole Synthesis: Knorr, Pechmann, One-Pot, and Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole (B372694) scaffolds is a critical task. This guide provides a comprehensive, data-driven comparison of four prominent methods for pyrazole synthesis: the Knorr Pyrazole Synthesis, the Pechmann Pyrazole Synthesis, a one-pot synthesis from chalcones, and microwave-assisted synthesis. This objective analysis is supported by detailed experimental protocols and quantitative data to inform synthetic strategy and laboratory practice.

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The choice of synthetic route to this valuable heterocycle can significantly impact the efficiency, yield, and scalability of a research program. This guide delves into a head-to-head comparison of these four key methodologies, offering insights into their relative strengths and weaknesses.

At a Glance: A Comparative Overview of Pyrazole Synthesis Methods

To facilitate a clear comparison, the following table summarizes the key quantitative data for each synthesis method. It is important to note that yields and reaction times are highly substrate-dependent and the presented data represent typical ranges found in the literature.

Synthesis Method Starting Materials General Reaction Conditions Typical Reaction Time Typical Yield Key Advantages Key Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, Hydrazine (B178648) derivativeAcid or base catalysis, often requires heating (reflux)1 - 24 hours70-95%Readily available starting materials, generally high yields, straightforward procedure.Potential for regioisomer formation with unsymmetrical dicarbonyls, can require harsh conditions.
Pechmann Pyrazole Synthesis Alkyne, Diazo compound (e.g., diazomethane)Typically proceeds at or below room temperature, can be uncatalyzed or catalyzed by transition metals.Several hours to daysModerate to Good (40-80%)High regioselectivity in many cases, access to pyrazoles not easily accessible by other methods.Use of potentially hazardous and explosive diazo compounds, may require specialized equipment.
One-Pot Synthesis from Chalcones Aldehyde, Acetophenone (B1666503), Hydrazine derivativeOften base-catalyzed (e.g., KOH), can be performed at room temperature or with heating.3 - 12 hours60-90%High atom economy, operational simplicity (one-pot), avoids isolation of intermediates.The chalcone (B49325) intermediate may undergo side reactions, regioselectivity can be an issue.
Microwave-Assisted Synthesis Various (amenable to Knorr, chalcone-based, etc.)Microwave irradiation, often in a sealed vessel with a specific solvent and catalyst.5 - 30 minutes75-98%Drastically reduced reaction times, often improved yields, enhanced reaction control.Requires specialized microwave reactor, potential for pressure buildup, scalability can be a challenge.

Delving Deeper: Experimental Protocols

The following sections provide detailed experimental methodologies for each of the key synthesis methods discussed. These protocols are intended as a guide and may require optimization for specific substrates.

Knorr Pyrazole Synthesis: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the classic Knorr condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118).

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of ethyl acetoacetate (1 equiv.) and phenylhydrazine (1 equiv.) in glacial acetic acid is stirred.

  • The reaction mixture is heated to reflux for 2-4 hours.

  • After cooling to room temperature, the mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol to afford the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Pechmann Pyrazole Synthesis: A General Procedure for 1,3-Dipolar Cycloaddition

Due to the hazards associated with diazomethane, a general protocol for a related 1,3-dipolar cycloaddition using a diazo compound precursor is provided. This method illustrates the fundamental principle of the Pechmann reaction.

Materials:

  • An alkyne (e.g., a terminal alkyne)

  • A tosylhydrazone (as a diazo compound precursor)

  • A strong base (e.g., sodium methoxide)

  • An appropriate solvent (e.g., methanol (B129727) or THF)

Procedure:

  • To a solution of the tosylhydrazone (1 equiv.) in the chosen solvent, the strong base (1.1 equiv.) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at this temperature for 30 minutes to generate the diazo compound in situ.

  • The alkyne (1.2 equiv.) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

One-Pot Synthesis of 3,5-Diaryl-1H-pyrazoles from Chalcones

This one-pot procedure involves the in-situ formation of a chalcone followed by its cyclization with a hydrazine.

Materials:

Procedure:

  • To a solution of the substituted benzaldehyde (1 equiv.) and substituted acetophenone (1 equiv.) in ethanol, an aqueous solution of potassium hydroxide is added.

  • The mixture is stirred at room temperature for 1-2 hours to form the chalcone intermediate.

  • Hydrazine hydrate (or a substituted hydrazine) (1.2 equiv.) is then added to the reaction mixture.

  • The reaction mixture is heated to reflux for 3-6 hours.

  • After cooling, the reaction mixture is poured into crushed ice and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude pyrazole can be purified by recrystallization from a suitable solvent like ethanol.

Microwave-Assisted Synthesis of Pyrazole Derivatives

This protocol exemplifies the significant rate enhancement achievable with microwave irradiation for a Knorr-type synthesis.

Materials:

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • A hydrazine derivative (e.g., phenylhydrazine)

  • A suitable solvent (e.g., ethanol or acetic acid)

  • A microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, the 1,3-dicarbonyl compound (1 equiv.), the hydrazine derivative (1 equiv.), and a small amount of solvent are combined.

  • The vessel is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at a specific temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure pyrazole derivative.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow and key transformations in the discussed pyrazole synthesis methods.

Knorr_Pyrazole_Synthesis start 1,3-Dicarbonyl Compound intermediate Hydrazone/ Enamine Intermediate start->intermediate Condensation hydrazine Hydrazine Derivative hydrazine->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Pyrazole cyclization->product

Caption: Workflow of the Knorr Pyrazole Synthesis.

Pechmann_Pyrazole_Synthesis alkyne Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition diazo Diazo Compound diazo->cycloaddition product Pyrazole cycloaddition->product

Caption: The 1,3-Dipolar Cycloaddition in Pechmann Synthesis.

One_Pot_Pyrazole_Synthesis aldehyde Aldehyde chalcone Chalcone Intermediate aldehyde->chalcone Claisen-Schmidt acetophenone Acetophenone acetophenone->chalcone cyclization Cyclization chalcone->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization product Pyrazole cyclization->product

Caption: One-Pot Synthesis of Pyrazoles from Chalcones.

Conclusion

The choice of the optimal pyrazole synthesis method is contingent upon several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the reaction, and the available laboratory equipment.

The Knorr synthesis remains a robust and widely used method due to its simplicity and the accessibility of starting materials. For syntheses where regioselectivity is paramount and the handling of diazo compounds is feasible, the Pechmann synthesis offers a powerful alternative. One-pot syntheses from chalcones are attractive for their efficiency and atom economy, particularly in the context of generating libraries of related compounds. Finally, microwave-assisted synthesis provides a significant advantage in terms of reaction speed and often leads to improved yields, making it an excellent choice for rapid lead optimization and methodology development.

By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to select the most appropriate synthetic strategy for their specific pyrazole targets, ultimately accelerating their research and development efforts.

Comparative Analysis of 1-ethyl-3-methyl-1H-pyrazol-4-amine: A Predictive Assessment Against Commercially Available Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the biological activity of 1-ethyl-3-methyl-1H-pyrazol-4-amine is not publicly available. This guide, therefore, presents a hypothetical yet scientifically grounded comparison based on the well-documented activities of structurally related pyrazole-containing compounds. The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, found in numerous commercially successful drugs.[1][2] This document will explore potential therapeutic applications for this compound in two key areas where pyrazole derivatives have shown significant promise: anti-inflammatory and anti-cancer activities. The comparisons are made against established drugs in these classes to provide a framework for potential future research and development.

Hypothetical Application 1: Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The commercially available drug Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, serves as a relevant comparator.[1] We hypothesize that this compound could also function as a COX-2 inhibitor.

Comparative Efficacy Data (Hypothetical)

The following table presents hypothetical data comparing the in vitro efficacy of this compound with Celecoxib.

CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)
This compoundCOX-250>200
CelecoxibCOX-245>30
This compoundCOX-1>10,000
CelecoxibCOX-11500

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index indicates the preference of the compound to inhibit COX-2 over COX-1.

Experimental Protocols

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is a fluorometric or colorimetric assay.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of a suitable substrate, such as arachidonic acid.

    • Dissolve the test compound (this compound) and the reference compound (Celecoxib) in DMSO to create stock solutions, followed by serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, a heme cofactor, and either the COX-1 or COX-2 enzyme to the respective wells.

    • Add the diluted test compounds or vehicle control (DMSO) to the wells.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection and Data Analysis:

    • After a specific incubation time (e.g., 10 minutes) at 37°C, stop the reaction.

    • Measure the product formation using a suitable detection method. For a fluorometric assay, this could involve measuring the fluorescence of a product generated by the action of a probe on the prostaglandin (B15479496) G2 intermediate.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Visualizations

COX2_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Compound_X This compound Compound_X->COX-2 Inhibition

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent & Compound Preparation Plate_Setup 96-Well Plate Setup (Enzyme, Buffer, Heme) Reagent_Prep->Plate_Setup Add_Compound Add Test Compounds & Controls Plate_Setup->Add_Compound Pre_Incubate Pre-incubation (15 min, RT) Add_Compound->Pre_Incubate Initiate_Reaction Add Substrate (Arachidonic Acid) Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (10 min, 37°C) Initiate_Reaction->Incubate_Reaction Detect_Signal Signal Detection (Fluorometric) Incubate_Reaction->Detect_Signal Calculate_Inhibition Calculate % Inhibition Detect_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro COX-2 inhibition assay.

Hypothetical Application 2: Anti-Cancer Activity

The pyrazole nucleus is also a common scaffold in the development of kinase inhibitors for cancer therapy.[4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. We hypothesize that this compound could exhibit anti-cancer properties by inhibiting a specific protein kinase, for instance, a Cyclin-Dependent Kinase (CDK) like CDK2, which is involved in cell cycle progression.[5]

Comparative Efficacy Data (Hypothetical)

This table presents hypothetical data comparing the in vitro efficacy of this compound with a generic CDK2 inhibitor.

CompoundTargetKinase IC50 (nM)Cell LineCell Viability IC50 (µM)
This compoundCDK280MCF-71.5
Generic CDK2 InhibitorCDK265MCF-71.2
This compoundCDK2HCT1162.1
Generic CDK2 InhibitorCDK2HCT1161.8

MCF-7 is a breast cancer cell line. HCT116 is a colon cancer cell line.

Experimental Protocols
  • Reagent Preparation:

    • Prepare a kinase assay buffer.

    • Dilute the purified recombinant CDK2 enzyme and a suitable substrate (e.g., a specific peptide) to the desired concentrations.

    • Prepare serial dilutions of the test compound and a known CDK2 inhibitor in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and inhibitor to a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., as in the Kinase-Glo® assay).

  • Detection and Data Analysis:

    • Add a detection reagent that contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the amount of ATP consumed.

    • Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.[6]

  • Cell Culture and Treatment:

    • Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Detection and Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[7][8]

Visualizations

Kinase_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade CDK2_Cyclin_E CDK2/Cyclin E Signaling_Cascade->CDK2_Cyclin_E Activation Cell_Cycle_Progression G1/S Transition & Cell Proliferation CDK2_Cyclin_E->Cell_Cycle_Progression Compound_X This compound Compound_X->CDK2_Cyclin_E Inhibition

Caption: Hypothetical inhibition of a CDK2-mediated signaling pathway.

References

A Comparative Guide to the Regioselective Synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for obtaining the target compound, 1-ethyl-3-methyl-1H-pyrazol-4-amine, with a focus on confirming its regioselectivity. The information presented herein is compiled from established chemical literature and is intended to assist researchers in selecting the most suitable method for their specific needs.

Introduction

Substituted pyrazoles are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. The biological activity of these molecules is often highly dependent on the substitution pattern on the pyrazole (B372694) ring. Therefore, controlling the regioselectivity during synthesis is of paramount importance. This guide compares two effective methods for the synthesis of this compound: the classical Knorr pyrazole synthesis and a modern alternative involving the modification of a pre-existing pyrazole core.

Method 1: Modified Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a foundational method for constructing the pyrazole ring, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[1][2][3] For the synthesis of a 4-aminopyrazole, a common precursor is a β-keto-nitrile, such as ethyl 2-cyano-3-oxobutanoate.

The reaction with ethylhydrazine (B1196685) is expected to proceed via initial condensation at the more electrophilic ketone carbonyl, followed by cyclization involving the nitrile group to form an aminopyrazole. The regioselectivity is determined by which nitrogen atom of ethylhydrazine initiates the attack and which carbonyl carbon is attacked. In the case of ethylhydrazine, the substituted nitrogen is generally less nucleophilic and more sterically hindered.

Expected Regioselectivity: The reaction of ethyl 2-cyano-3-oxobutanoate with ethylhydrazine is predicted to yield predominantly the 1-ethyl-3-methyl-5-amino-1H-pyrazole-4-carbonitrile due to the initial attack of the unsubstituted nitrogen of ethylhydrazine on the more reactive ketone carbonyl. To obtain the desired 4-amino product, a subsequent hydrolysis and decarboxylation of the nitrile group would be necessary, followed by a Curtius, Hofmann, or similar rearrangement. A more direct, albeit less common, approach would involve a starting material with a pre-installed amino or nitro group at the C2 position of the dicarbonyl compound. Given the complexity and lower yields often associated with these rearrangements, this route is generally considered less efficient for this specific target molecule compared to the alternative method described below.

Due to the potential for the formation of regioisomers, careful purification and characterization are essential.

Experimental Protocol (Adapted from analogous syntheses)

Step 1: Synthesis of 1-ethyl-3-methyl-5-amino-1H-pyrazole-4-carbonitrile

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol (B145695), add ethylhydrazine (1.1 equivalents).

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Conversion to this compound (multi-step)

The conversion of the resulting 5-amino-4-carbonitrile to the target 4-amino pyrazole is a multi-step process that is not detailed here due to its lower practicality for achieving the desired isomer.

Method 2: N-Alkylation of 4-Nitropyrazole and Subsequent Reduction

An alternative and more regioselective approach involves the use of a pre-formed pyrazole ring, specifically 3-methyl-4-nitropyrazole, as the starting material.[4] This method circumvents the regioselectivity issues inherent in the Knorr synthesis for this particular substitution pattern.

Regioselectivity: The N-alkylation of 3-methyl-4-nitropyrazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, will produce a mixture of two regioisomers: 1-ethyl-3-methyl-4-nitropyrazole and 1-ethyl-5-methyl-4-nitropyrazole. The ratio of these isomers is dependent on the reaction conditions, including the base and solvent used. However, these isomers are often separable by chromatography. The subsequent reduction of the nitro group to an amine is a straightforward and high-yielding transformation that does not affect the substitution pattern of the pyrazole ring.[5] This route provides unambiguous access to the desired 1,3,4-substitution pattern after isolation of the correct nitro-intermediate.

Experimental Protocol (Adapted from analogous syntheses)[4][6]

Step 1: Synthesis of 1-ethyl-3-methyl-4-nitropyrazole

  • To a solution of 3-methyl-4-nitropyrazole (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base, for example, potassium carbonate (1.5 equivalents).

  • Add ethyl iodide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the two regioisomers.

Step 2: Reduction to this compound

  • Dissolve the purified 1-ethyl-3-methyl-4-nitropyrazole (1 equivalent) in a solvent such as ethanol or methanol.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst (if using hydrogenation) and concentrate the filtrate.

  • If an acid was used for reduction, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield the desired this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureMethod 1: Modified Knorr SynthesisMethod 2: N-Alkylation and Reduction
Starting Materials Ethyl 2-cyano-3-oxobutanoate, Ethylhydrazine3-methyl-4-nitropyrazole, Ethyl iodide
Regioselectivity Potentially low, likely yields the 5-amino isomerHigh, determined by the separation of N-alkylated isomers
Number of Steps 2 (for aminonitrile) + multiple for conversion2
Purity of Final Product May require extensive purification to remove isomersHigh after chromatographic separation of intermediates
Overall Yield Expected to be low to moderate for the target isomerGood to high

Visualization of Reaction Pathways

knorr_synthesis start1 Ethyl 2-cyano-3-oxobutanoate + Ethylhydrazine intermediate1 Condensation & Cyclization start1->intermediate1 product1 1-Ethyl-3-methyl-5-amino-1H-pyrazole-4-carbonitrile intermediate1->product1 side_product1 Regioisomer intermediate1->side_product1 target_molecule This compound product1->target_molecule Multi-step Conversion alkylation_reduction start2 3-Methyl-4-nitropyrazole alkylation N-Alkylation (Ethyl Iodide, Base) start2->alkylation intermediate2 1-Ethyl-3-methyl-4-nitropyrazole alkylation->intermediate2 isomer2 1-Ethyl-5-methyl-4-nitropyrazole alkylation->isomer2 separation Chromatographic Separation intermediate2->separation reduction Reduction (e.g., H2, Pd/C) intermediate2->reduction isomer2->separation separation->intermediate2 Desired Isomer product2 This compound reduction->product2

References

A Comparative Spectroscopic Guide to Pyrazole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of pyrazole (B372694) and its common structural isomer, imidazole, with indazole included as a structurally related compound of significant interest. The comparison is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to assist in reproducing and building upon these findings.

Introduction

Pyrazole, imidazole, and indazole are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Although they share aromaticity and nitrogen atoms, the distinct arrangement of these atoms within their ring systems leads to significant differences in their electronic properties, reactivity, and, consequently, their spectroscopic signatures. Accurate interpretation of these spectroscopic differences is critical for unambiguous identification, structural elucidation, and purity assessment in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for pyrazole, imidazole, and indazole, facilitating a direct comparison of their characteristic features.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)

Compound Proton Chemical Shift (δ, ppm) Multiplicity
Pyrazole H3 / H5 ~7.66 s
H4 ~6.37 s
N-H ~12.5 (broad) s
Imidazole H2 ~7.70 s
H4 / H5 ~7.14 s
N-H ~10.1 (broad) s
Indazole H3 ~8.10 s
H4 - H7 ~7.10 - 7.80 m

| | N-H | ~10.6 (broad) | s |

Note: Chemical shifts can vary with solvent and concentration. Data compiled from multiple sources.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)

Compound Carbon Atom Chemical Shift (δ, ppm)
Pyrazole C3 / C5 ~134.7
C4 ~105.9
Imidazole C2 ~135.9
C4 / C5 ~122.0
Indazole C3 ~134.5
C3a ~121.0
C4 ~120.6
C5 ~121.5
C6 ~126.8
C7 ~110.0

| | C7a | ~140.3 |

Note: Chemical shifts can vary with solvent. Data compiled from multiple sources.[1][4][5][6]

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound N-H Stretch C-H Aromatic Stretch C=C / C=N Ring Stretch
Pyrazole ~3524 (gas), ~3140 (solid) ~3000-3100 ~1400-1600
Imidazole ~3130 (solid) ~3000-3100 ~1450-1550

| Indazole | ~3150 (solid) | ~3000-3100 | ~1400-1620 |

Note: Frequencies, especially for N-H stretching, are highly dependent on the physical state (gas, liquid, solid) and solvent due to intermolecular hydrogen bonding.[7][8][9]

Table 4: UV-Vis Spectroscopic Data (in Ethanol/Water)

Compound λmax (nm) Molar Absorptivity (ε) Transition
Pyrazole ~203 - 210 ~5.44 x 10³ π → π*
Imidazole ~205 - 209 - π → π*

| Indazole | ~252, ~290 | - | π → π* |

Note: λmax values can be influenced by the solvent used.[10][11][12]

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragmentation Ions (m/z) and Neutral Losses
Pyrazole 68 41 ([M-HCN]⁺), 40 ([M-N₂]⁺ from [M-H]⁺)
Imidazole 68 41 ([M-HCN]⁺)

| Indazole | 118 | 91 ([M-HCN]⁺), 90 ([M-N₂]⁺ from [M-H]⁺), 64 |

Note: Fragmentation patterns are indicative of the most common pathways under standard EI conditions.[13][14]

Visualization of Structures and Workflow

Spectroscopic_Comparison_of_Pyrazole_Isomers cluster_pyrazole Pyrazole cluster_imidazole Imidazole cluster_indazole Indazole Py Py Im Im In In

Caption: Molecular structures of Pyrazole, Imidazole, and Indazole.

Experimental_Workflow Sample Sample (Pyrazole Isomer) Prep Sample Preparation (Dissolution, KBr pellet, etc.) Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR IR IR Analysis (ATR or KBr) Prep->IR UV UV-Vis Analysis (Dilute Solution) Prep->UV MS MS Analysis (GC-MS or Direct Infusion) Prep->MS Data Data Acquisition NMR->Data IR->Data UV->Data MS->Data Analysis Spectra Processing & Interpretation Data->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: General workflow for spectroscopic characterization.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyrazole isomers.

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[15]

  • Instrumentation: 400 MHz (or higher field) NMR spectrometer.[16]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).[15][16]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[15]

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse.[15]

    • Spectral Width: -2 to 15 ppm.

    • Acquisition Time: ~4-5 seconds.

    • Scans: 16-64 scans to achieve adequate signal-to-noise.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse.

    • Spectral Width: 0-200 ppm.[15]

    • Acquisition Time: ~1-2 seconds.

    • Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[15]

    • Integrate peaks in the ¹H spectrum.

  • Objective: To identify the functional groups and characterize the vibrational modes of the molecule.[15]

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or pellet press.[16]

  • Sample Preparation (ATR):

    • Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond).[15][16]

    • Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar.[17]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[16]

    • Resolution: 2-4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[15]

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

  • Objective: To determine the electronic absorption properties.[15]

  • Instrumentation: Double-beam UV-Vis spectrophotometer.[15]

  • Sample Preparation:

    • Prepare a stock solution of the analyte (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol, cyclohexane).

    • Prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).[15]

  • Data Acquisition:

    • Wavelength Range: 200-400 nm.[15]

    • Cuvettes: Use 1 cm path length quartz cuvettes.[15]

    • Scan Speed: Medium.

  • Data Processing: Use a solvent-filled cuvette as the reference blank to correct the spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

  • Objective: To determine the molecular weight and fragmentation pattern.[15]

  • Instrumentation: Mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[18]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[16]

  • GC-MS Parameters (Typical):

    • Column: Non-polar capillary column (e.g., DB-5ms).[15]

    • Injector Temperature: 250 °C.[15]

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.[15]

    • Carrier Gas: Helium.

  • MS Parameters (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Mass Range: 35-500 m/z.

  • Data Processing: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to propose fragmentation pathways.

References

Assessing the Novelty of Synthesized 1-Ethyl-3-methyl-1H-pyrazol-4-amine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs.[1] This guide provides a comparative analysis of synthesized 1-ethyl-3-methyl-1H-pyrazol-4-amine derivatives, focusing on their potential as novel anticancer agents, particularly as kinase inhibitors. The versatility of the pyrazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological profiles to enhance efficacy and minimize adverse effects.[2]

Performance Comparison of Pyrazole Derivatives

Recent research has focused on the development of pyrazole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. While specific data for a broad series of this compound derivatives is limited, a closely related series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which incorporate the 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, has been synthesized and evaluated for its anticancer properties. These compounds have demonstrated significant inhibitory activity against Src kinase and potent antiviability effects against triple-negative breast cancer (TNBC) cell lines.[3]

Below is a summary of the in vitro biological activities of selected derivatives from this series.

Compound IDModification on Phenylacetylene RingSrc Kinase IC50 (μM)[3]MDA-MB-231 Cell Viability IC50 (μM)[3]MDA-MB-468 Cell Viability IC50 (μM)[3]SUM159 Cell Viability IC50 (μM)[3]
1a Unsubstituted0.00310.0390.0450.051
1b 4-fluoro0.00250.0280.0310.035
1c 4-chloro0.00190.0210.0250.029
1d 4-bromo0.00150.0180.0200.023
1e 4-methyl0.00280.0330.0380.042
1f 4-methoxy0.00420.0510.0590.066
1g 3-fluoro0.00220.0250.0290.033
1h 3-chloro0.00170.0190.0220.026
1i 3-bromo0.00130.0150.0170.020
1j 3-methyl0.00090.0110.0130.016

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following protocols are based on the synthesis and biological evaluation of the aforementioned pyrazolo[3,4-d]pyrimidine derivatives.[3]

General Synthesis of 3-(Phenylethynyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

A general workflow for the synthesis of these derivatives is outlined below. The synthesis of pyrazole derivatives often involves the condensation of a β-diketone with a hydrazine (B178648) derivative.[4]

Synthesis Workflow A Starting Materials (e.g., Pyrazole Precursor, Alkyne) B Coupling Reaction (e.g., Sonogashira Coupling) A->B Reagents, Catalyst C Purification (e.g., Column Chromatography) B->C Crude Product D Characterization (e.g., NMR, Mass Spectrometry) C->D Purified Product E Final Derivative D->E Characterized Compound

General synthetic workflow for pyrazole derivatives.

Synthesis of 3-((4-amino-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Compound 1j) [3]

To a solution of the starting pyrazolo[3,4-d]pyrimidine (1.0 equivalent) in a mixture of anhydrous DMF and triethylamine, the corresponding terminal alkyne (1.2 equivalents), Pd(PPh3)2Cl2 (0.05 equivalents), and CuI (0.1 equivalents) were added. The reaction mixture was stirred under an argon atmosphere at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by silica (B1680970) gel column chromatography to afford the desired product.

In Vitro Kinase Assay (Src Kinase)[3]

The inhibitory activity of the synthesized compounds against Src kinase was determined using a kinase-glo luminescent assay. The kinase, substrate, and ATP were incubated with varying concentrations of the test compounds in a kinase buffer. The reaction was initiated by the addition of ATP and incubated at room temperature. The amount of ATP remaining in the solution was measured using the kinase-glo reagent, and the luminescence was recorded. The IC50 values were calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)[3]

Human triple-negative breast cancer cell lines (MDA-MB-231, MDA-MB-468, and SUM159) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the synthesized compounds for 72 hours. MTT solution was then added to each well, and the plates were incubated for an additional 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were determined from the dose-response curves.

Signaling Pathway Context

The synthesized pyrazole derivatives have shown potent activity as Src kinase inhibitors.[3] Src is a non-receptor tyrosine kinase that plays a critical role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is frequently observed in various cancers, making it an attractive therapeutic target.

Src Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src STAT3 STAT3 Src->STAT3 RAS RAS Src->RAS PI3K PI3K Src->PI3K Invasion Invasion & Metastasis Src->Invasion Proliferation Cell Proliferation STAT3->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole Derivative (e.g., Compound 1j) Inhibitor->Src

Simplified Src signaling pathway and the inhibitory action of pyrazole derivatives.

Conclusion and Novelty Assessment

The synthesized this compound derivatives and their analogs represent a promising class of compounds with significant potential in anticancer drug discovery. The structure-activity relationship studies of the pyrazolo[3,4-d]pyrimidine series demonstrate that substitutions on the pyrazole ring and its appended functionalities can dramatically influence their biological activity.[3] The novelty of these derivatives lies in their potent and, in some cases, multi-targeted kinase inhibitory profiles, offering new avenues for overcoming drug resistance and improving therapeutic outcomes in cancers with aberrant kinase signaling. Further optimization of this scaffold could lead to the development of highly selective and potent clinical candidates.

References

Safety Operating Guide

Prudent Disposal Protocol for 1-ethyl-3-methyl-1H-pyrazol-4-amine and Derivatives Lacking Specific Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Guidance for Laboratory Personnel

Core Disposal Principles

Given the unknown specific hazards of 1-ethyl-3-methyl-1H-pyrazol-4-amine, all disposal activities must be predicated on the assumption that the compound may be toxic, flammable, corrosive, or reactive. Adherence to general laboratory chemical waste guidelines is mandatory.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn when handling the waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: The waste container must be compatible with pyrazole (B372694) compounds. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of waste accumulation and the name of the generating researcher or lab must also be included.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Provide them with all available information about the compound.

Quantitative Data for General Chemical Waste

While specific quantitative data for this compound is unavailable, the following table provides general guidelines for the accumulation of hazardous chemical waste in a laboratory setting. These are typical limits and may vary based on institutional and local regulations.

ParameterGuidelineSource
Maximum Container Size4 Liters (1 Gallon) for liquidsGeneral Laboratory Safety Practice
Maximum Accumulation Time180 daysResource Conservation and Recovery Act (RCRA)
Satellite Accumulation Limit55 GallonsResource Conservation and Recovery Act (RCRA)

Experimental Protocol for Waste Characterization (if required by EHS)

In some cases, your EHS department may require a basic hazard characterization before disposal. The following is a general protocol for such a situation. This should only be performed by trained personnel in a controlled laboratory environment.

Objective: To determine the basic hazard characteristics (pH, reactivity) of an unknown chemical waste for safe disposal.

Materials:

  • Sample of the chemical waste in a labeled container

  • pH indicator strips or a calibrated pH meter

  • Small beakers

  • Water (deionized)

  • Personal Protective Equipment (PPE)

Methodology:

  • pH Determination:

    • Place a small, representative sample of the liquid waste into a clean beaker.

    • If the waste is solid, dissolve a small amount in a minimal amount of deionized water.

    • Using a pH indicator strip or a calibrated pH meter, determine the pH of the sample.

    • Record the pH value. A pH of ≤ 2 or ≥ 12.5 indicates corrosive waste.

  • Reactivity Test (Water):

    • In a fume hood, place a very small, pea-sized amount of the solid waste or a few drops of the liquid waste onto a dry watch glass.

    • Carefully add one to two drops of water to the sample.

    • Observe for any reaction, such as gas evolution, heat generation, or color change.

    • Record all observations. Strong reactions indicate water reactivity.

Note: Do not attempt to test for ignitability (B1175610) or toxicity in a standard laboratory setting. These characteristics should be assumed based on the chemical class and handled accordingly.

Logical Workflow for Disposal of Chemicals with Unknown Hazards

The following diagram illustrates the decision-making process for the proper disposal of a chemical for which a specific Safety Data Sheet is not available.

Disposal Workflow for Chemicals Lacking an SDS A Chemical for Disposal: This compound B Search for Specific Safety Data Sheet (SDS) A->B C SDS Found? B->C D Follow Disposal Instructions in Section 13 of SDS C->D Yes E Treat as Hazardous Waste of Unknown Characteristics C->E No F Segregate and Collect in a Labeled, Compatible Container E->F G Store in Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for Pickup and Disposal G->H I Provide EHS with all Available Chemical Information H->I J EHS Manages Final Disposal I->J

Disposal Workflow for Chemicals Lacking an SDS

Personal protective equipment for handling 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-ethyl-3-methyl-1H-pyrazol-4-amine in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper management of chemical waste. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar pyrazole (B372694) derivatives and general laboratory safety best practices. A conservative approach, treating the compound as potentially hazardous, is mandatory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on safety data for analogous pyrazole compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against potential splashes and eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact and potential irritation.[1][2]
Body Protection Laboratory coat.[1]Protects skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.[1][3]Minimizes inhalation of potentially harmful vapors or particulates.[1][3]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Avoid generating dust or aerosols.[1][5]

  • Wash hands thoroughly after handling.[3]

  • Keep away from open flames, hot surfaces, and other sources of ignition as some pyrazole derivatives can be flammable.[3][4]

  • Use non-sparking tools and take precautionary measures against static discharge for flammable derivatives.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]

  • For certain derivatives, storage under an inert gas like nitrogen may be recommended.[3]

Emergency Procedures

Spill Response:

  • Small Spills: In the event of a small spill, evacuate non-essential personnel.[7] Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[7] Carefully collect the contaminated absorbent into a designated hazardous waste container.[7] Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[7]

  • Large Spills: For large spills, immediately evacuate the laboratory and alert neighboring labs.[7] Contact your institution's emergency response number and the Environmental Health and Safety (EHS) department.[7] Do not attempt to clean up a large spill yourself.[7]

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][7]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Rinse mouth with water.[4] Seek immediate medical attention.[4]

Disposal Plan

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with the compound, including residual product, contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7][8]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and leak-proof liquid waste container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[8]

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

Disposal Procedure:

  • Containment: Ensure all waste containers are properly sealed and labeled with the chemical name and appropriate hazard warnings.[8]

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[8]

  • Professional Disposal: The final disposal must be conducted through a licensed and approved hazardous waste disposal facility.[1][8] Contact your institution's EHS office to arrange for the collection and disposal of the properly contained and labeled waste.[1] High-temperature incineration is a common and recommended method for such compounds.[8]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal cluster_emergency Emergency Response Review SDS Review Safety Data Sheet (SDS) for similar compounds Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review SDS->Don PPE Prepare Workspace Prepare Well-Ventilated Workspace (Fume Hood) Don PPE->Prepare Workspace Weigh/Measure Weigh or Measure Compound Prepare Workspace->Weigh/Measure Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Decontaminate Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Segregate Waste Segregate Solid and Liquid Waste Perform Experiment->Segregate Waste Store Compound Store Compound in a Tightly Sealed Container Decontaminate->Store Compound Label Waste Label Hazardous Waste Containers Segregate Waste->Label Waste Store Waste Store Waste in Designated Area Label Waste->Store Waste Contact EHS Contact EHS for Pickup Store Waste->Contact EHS Spill Spill Spill Response Follow Spill Response Protocol Spill->Spill Response Exposure Exposure First Aid Administer First Aid Exposure->First Aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-methyl-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-methyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.